Rhodiosin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-15(31)25(43-26-21(37)19(35)16(32)13(7-28)41-26)22(38)27(39-8)40-12-6-11(30)14-18(34)20(36)23(42-24(14)17(12)33)9-2-4-10(29)5-3-9/h2-6,8,13,15-16,19,21-22,25-33,35-38H,7H2,1H3/t8-,13+,15-,16+,19-,21+,22+,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBBQBYCUTXTJQ-ULMXTSOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318608 | |
| Record name | Rhodiosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86831-54-1 | |
| Record name | Rhodiosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86831-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodiosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086831541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodiosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RHODIOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFG0D2RH6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rhodiosin natural sources and variability
An In-depth Technical Guide to Rhodiosin: Natural Sources, Variability, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This compound, a flavonoid glycoside, is a significant bioactive constituent found predominantly in plants of the Rhodiola genus, most notably Rhodiola rosea. This document provides a comprehensive overview of the natural sources of this compound, the inherent variability in its content, detailed analytical methodologies for its quantification, and an exploration of its potential therapeutic signaling pathways. This guide is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is primarily isolated from the roots and rhizomes of Rhodiola rosea L. (Crassulaceae), a perennial flowering plant that grows in the cold, mountainous regions of Europe and Asia.[1][2] While other Rhodiola species may contain related flavonoids, R. rosea is considered the principal source of this compound.[1] Within the plant, the concentration of this compound can vary significantly between the rhizomes and the roots, with roots generally exhibiting higher flavonoid content.[3][4]
Variability in this compound Content
The concentration of this compound in Rhodiola rosea is subject to considerable variation, influenced by a range of genetic and environmental factors. This variability is a critical consideration for the standardization of R. rosea extracts for both research and commercial purposes.
Factors Influencing this compound Content:
-
Plant Provenance: Studies have demonstrated significant differences in the this compound content of R. rosea cultivated in different geographical locations.[3][4]
-
Plant Part: As previously mentioned, the roots typically contain higher concentrations of flavonoids, including this compound, compared to the rhizomes.[3][4]
-
Plant Age and Harvest Time: The age of the plant and the season of harvest can impact the accumulation of secondary metabolites, including this compound.
-
Extraction Method: The choice of solvent and extraction technique plays a crucial role in the yield of this compound. Ethanolic extracts, particularly with 70-90% ethanol, have been shown to be most effective for extracting this compound.[3][4][5]
Quantitative Data on this compound Content
The following table summarizes the quantitative data on this compound content as reported in the scientific literature.
| Plant Material | Plant Part | Geographic Origin/Cultivation | This compound Content | Analytical Method | Reference |
| Rhodiola rosea | Rhizome and Root | Homogenously cultivated plants of different provenances | 760–6300 µg/mL extract (this compound + Herbacetin), corresponding to approx. 0.5–4.2% (w/w) in the dry drug | RP-HPLC | [3][4][5] |
| Rhodiola rosea | Rhizome | Western Siberia | Mean concentration of total phenolic compounds (including this compound) was 1429.27 ± 113.52 mg/100 g | HPLC | [6] |
| Rhodiola rosea | Root | Western Siberia | Mean concentration of total phenolic compounds (including this compound) was 1762.61 ± 173.59 mg/100 g | HPLC | [6] |
Experimental Protocols
Extraction of this compound from Rhodiola rosea
The following protocol is a generalized procedure based on methodologies reported in the literature for the efficient extraction of this compound.[3][4][5]
Materials:
-
Dried and powdered Rhodiola rosea root and/or rhizome material.
-
70% Ethanol (v/v).
-
Maceration apparatus or sonicator.
-
Filtration system (e.g., Whatman filter paper).
-
Rotary evaporator.
Procedure:
-
Weigh a known amount of the powdered plant material.
-
Add a sufficient volume of 70% ethanol to the plant material (e.g., a 1:10 solid-to-solvent ratio).
-
Macerate or sonicate the mixture for a defined period (e.g., 30-60 minutes).
-
Filter the extract to separate the solid plant material from the liquid.
-
Repeat the extraction process on the plant residue to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.
-
The resulting crude extract can be used for further purification or direct analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This section outlines a typical HPLC method for the quantitative analysis of this compound.[3][7]
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (acidified with formic acid). A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
Standard Preparation:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or the initial mobile phase composition) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
Sample Preparation:
-
Dissolve a known amount of the dried extract in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of isolated compounds like this compound.[3][7]
Sample Preparation:
-
Dissolve the purified this compound sample in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
NMR Experiments:
-
¹H NMR: Provides information about the proton environment in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the structure of the glycoside and the flavonoid core.
The chemical shifts and coupling constants obtained from these experiments are compared with published data for this compound to confirm its identity.
Signaling Pathways and Potential Therapeutic Effects
While research on the specific molecular targets of this compound is ongoing, studies on Rhodiola rosea extracts and its other major constituents, such as salidroside, provide insights into the potential signaling pathways that this compound may modulate. The primary therapeutic effects associated with R. rosea are its adaptogenic, anti-inflammatory, and neuroprotective properties.
Anti-inflammatory Signaling Pathway
Chronic inflammation is implicated in a wide range of diseases. Compounds from R. rosea have been shown to exert anti-inflammatory effects, potentially through the modulation of the NF-κB and MAPK signaling pathways.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
This compound may inhibit the activation of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes. Additionally, it may inhibit the MAPK pathway, which also plays a role in activating pro-inflammatory transcription factors.
Neuroprotective Signaling Pathway
The neuroprotective effects of Rhodiola rosea are attributed to its antioxidant and anti-apoptotic properties. The PI3K/Akt signaling pathway is a key regulator of cell survival and is a likely target for the neuroprotective actions of this compound.
Caption: Potential neuroprotective signaling pathway involving this compound.
This compound may promote neuronal survival by activating the PI3K/Akt pathway. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins like Bad, leading to the stabilization of the mitochondrial membrane and the prevention of cytochrome c release. This, in turn, inhibits the activation of the caspase cascade and subsequent apoptosis.
Experimental Workflows
The following diagrams illustrate the logical workflow for the extraction, quantification, and structural elucidation of this compound.
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound stands out as a key bioactive compound in Rhodiola rosea with significant therapeutic potential. Understanding its natural sources, the factors influencing its concentration, and robust analytical methods for its quantification are paramount for consistent research and the development of standardized herbal products. Further investigation into the specific molecular mechanisms of this compound will be crucial in unlocking its full potential in drug discovery and development. This guide provides a foundational technical overview to aid researchers in this endeavor.
References
- 1. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of Rhodiola, salidroside, tyrosol and triandrin in isolated neuroglial cells: an interactive pathway analysis of the downstream effects using RNA microarray data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The signaling pathway of rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the anti‑oxidative mechanisms of Rhodiola rosea in ameliorating myocardial fibrosis through network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective effects of ethanolic extract from dry Rhodiola rosea L. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
The Rhodiosin Biosynthetic Pathway in Rhodiola rosea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of rhodiosin, a key bioactive flavonoid glycoside found in Rhodiola rosea. The document details the enzymatic steps, presents quantitative data on metabolite abundance, outlines detailed experimental protocols for analysis, and illustrates the regulatory signaling pathways involved.
The Biosynthetic Pathway of this compound
This compound, a herbacetin derivative, is synthesized via the flavonoid branch of the phenylpropanoid pathway. While the complete enzymatic sequence specifically for this compound in Rhodiola rosea is yet to be fully elucidated, the pathway can be inferred from the well-established general flavonoid biosynthesis pathway in plants. The proposed pathway involves the formation of the aglycone herbacetin, followed by glycosylation.
The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin.
Naringenin is a crucial branch-point intermediate. It is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Subsequently, flavonol synthase (FLS) catalyzes the formation of the flavonol kaempferol from dihydrokaempferol. To form herbacetin, an additional hydroxylation at the 8-position of kaempferol is required, likely catalyzed by a specific flavonoid 8-hydroxylase .
The final step in this compound biosynthesis is the glycosylation of herbacetin. A specific UDP-dependent glycosyltransferase (UGT) is responsible for transferring a sugar moiety (glucose and rhamnose) to the herbacetin backbone to form this compound. While a UGT from R. rosea has been identified for salidroside biosynthesis, the specific enzyme for this compound remains to be characterized.[1]
Quantitative Data
The concentration of this compound and its aglycone, herbacetin, can vary significantly depending on the plant part, geographical origin, and extraction method. The following tables summarize quantitative data from various studies.
Table 1: Content of this compound and Herbacetin in Rhodiola rosea
| Plant Part | Compound | Content Range (µg/mL of extract) | Content Range (% w/w of dry drug) | Reference |
| Rhizome | This compound + Herbacetin | 760 - 6300 | 0.5 - 4.2 | [2][3] |
| Root | This compound + Herbacetin | - | - | [2][3] |
| Rhizome | This compound | - | - | [4][5] |
| Root | This compound | - | - | [4][5] |
| Rhizome | Herbacetin | - | - | [4][5] |
| Root | Herbacetin | - | - | [4][5] |
Table 2: Influence of Extraction Solvent on this compound and Herbacetin Yield [3]
| Solvent | Plant Part | This compound (µg/mL) | Herbacetin (µg/mL) |
| Water | Rhizome | ~200 | ~20 |
| 30% Ethanol | Rhizome | ~400 | ~40 |
| 50% Ethanol | Rhizome | ~600 | ~60 |
| 70% Ethanol | Rhizome | ~800 | ~80 |
| 90% Ethanol | Rhizome | ~750 | ~75 |
| Water | Root | ~500 | ~50 |
| 30% Ethanol | Root | ~1000 | ~100 |
| 50% Ethanol | Root | ~1500 | ~150 |
| 70% Ethanol | Root | ~2000 | ~200 |
| 90% Ethanol | Root | ~1800 | ~180 |
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of the this compound biosynthetic pathway.
Extraction and Quantification of this compound and Herbacetin
Objective: To extract and quantify this compound and herbacetin from Rhodiola rosea plant material.
Protocol:
-
Sample Preparation: Dry the plant material (rhizomes or roots) at 45°C for 5 days and grind to a fine powder (0.15-0.8 mm particle size).[2]
-
Extraction: Macerate 1 g of the powdered plant material in 5 mL of 70% ethanol for 5 days at room temperature with shaking.[2]
-
Sample Clarification: Centrifuge the extract at 3000 x g for 10 minutes and filter the supernatant through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
System: Waters HPLC system with a W600 pump, a W600 controller, and a Waters 2487 dual-channel UV detector.[2]
-
Column: Kinetex XB-C18 (5 µm, 250 × 4.6 mm).[2]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0-1 min: 17% B
-
1-11 min: Gradient to 28% B
-
11-16 min: Gradient to 50% B
-
Followed by a methanol wash and re-equilibration.[2]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[4]
-
Retention Times: this compound (~35.5 min), Herbacetin (~36.2 min).[4]
-
-
Quantification: Use an external standard calibration curve with purified this compound and herbacetin standards.
Flavonol Synthase (FLS) Enzyme Assay (Adapted)
Objective: To measure the activity of flavonol synthase, a key enzyme in herbacetin biosynthesis.
Protocol:
-
Enzyme Extraction: Homogenize 1 g of fresh R. rosea tissue in 5 mL of ice-cold extraction buffer (0.1 M Tris-HCl, pH 7.5, containing 1 mM EDTA, 14 mM 2-mercaptoethanol, and 10% (w/v) polyvinylpolypyrrolidone). Centrifuge at 12,000 x g for 20 minutes at 4°C and use the supernatant as the crude enzyme extract.
-
Reaction Mixture (100 µL total volume):
-
50 µL crude enzyme extract
-
20 µL 50 mM Dihydrokaempferol (substrate) in DMSO
-
10 µL 10 mM 2-oxoglutarate
-
10 µL 10 mM Ascorbate
-
5 µL 2 mM FeSO₄
-
5 µL 0.1 M Tris-HCl buffer (pH 7.5)
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of 2 M HCl.
-
Product Extraction: Extract the flavonol product (kaempferol/herbacetin) with 200 µL of ethyl acetate.
-
Analysis: Evaporate the ethyl acetate and redissolve the residue in methanol. Analyze by HPLC as described in section 3.1.
UDP-Glycosyltransferase (UGT) Enzyme Assay (Adapted)[2]
Objective: To measure the activity of glycosyltransferases involved in the final step of this compound biosynthesis.
Protocol:
-
Enzyme Extraction: Follow the same procedure as for the FLS enzyme assay (section 3.2).
-
Reaction Mixture (50 µL total volume):
-
20 µg of crude protein extract
-
0.2 mM Herbacetin (substrate) in DMSO
-
2.5 mM UDP-glucose or UDP-rhamnose (sugar donor)
-
100 mM Tris-HCl (pH 7.5)
-
0.1% (v/v) β-mercaptoethanol
-
-
Incubation: Incubate at 30°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding 50 µL of methanol.
-
Analysis: Analyze the formation of glycosylated herbacetin (this compound) by HPLC as described in section 3.1.
Regulation of this compound Biosynthesis
The biosynthesis of flavonoids, including this compound, is tightly regulated by a complex network of signaling pathways in response to both developmental cues and environmental stimuli.
Transcriptional Regulation: The expression of flavonoid biosynthetic genes is primarily controlled by a complex of transcription factors, including R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. These proteins form a regulatory complex (MBW complex) that binds to the promoters of the biosynthetic genes, thereby activating their transcription.
Environmental Factors:
-
Light (UV-B Radiation): UV-B light is a potent inducer of flavonoid biosynthesis. The photoreceptor UVR8 perceives the UV-B signal and initiates a signaling cascade that leads to the stabilization and activation of the HY5 transcription factor. HY5, in turn, promotes the expression of the MBW complex components, leading to increased flavonoid production as a protective mechanism against UV damage.
-
Hormonal Regulation: Plant hormones such as jasmonic acid (JA) and gibberellic acid (GA) are also known to influence flavonoid biosynthesis. JA generally acts as a positive regulator, while GA can have both positive and negative effects depending on the specific context.
References
- 1. Identification of a novel UDP-glycosyltransferase gene from Rhodiola rosea and its expression during biotransformation of upstream precursors in callus culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Characterization of a Flavonoid Glycosyltransferase in Sweet Orange (Citrus sinensis) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
mechanism of action of Rhodiosin on HIF-1α
An In-depth Technical Guide to the Mechanism of Action of Rhodiosin on HIF-1α
Executive Summary
Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions, playing a pivotal role in angiogenesis, metabolic reprogramming, and cell survival. Its activity is tightly controlled, primarily through oxygen-dependent proteasomal degradation. Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation. This compound, a bioactive compound isolated from Rhodiola species, has been identified as a modulator of the HIF-1α pathway. This document provides a comprehensive technical overview of the mechanism by which this compound stabilizes HIF-1α, based on current scientific findings. Evidence indicates that this compound acts post-transcriptionally, inhibiting the degradation of HIF-1α protein under normoxic conditions without altering its mRNA levels.
Core Mechanism of Action: Inhibition of HIF-1α Degradation
The primary involves the inhibition of its VHL-mediated proteasomal degradation under normoxic conditions. This leads to the stabilization and accumulation of the HIF-1α protein, which can then activate downstream hypoxia-responsive genes.
The Canonical HIF-1α Degradation Pathway
Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This process is initiated by the hydroxylation of specific proline residues (Pro-402 and Pro-564 in humans) within the oxygen-dependent degradation domain (ODDD) of the HIF-1α protein[1][2]. This reaction is catalyzed by PHD enzymes, which require oxygen, Fe(II), and 2-oxoglutarate as co-substrates[3][4].
Once hydroxylated, HIF-1α is recognized by the von Hippel-Lindau tumor suppressor protein (VHL), which is the substrate recognition component of an E3 ubiquitin ligase complex[1][2][5][6]. The VHL complex polyubiquitinates HIF-1α, marking it for immediate degradation by the 26S proteasome[6][7][8]. This keeps HIF-1α levels low in normoxic cells. Under hypoxia, the lack of oxygen inhibits PHD activity, preventing HIF-1α hydroxylation and subsequent degradation, leading to its stabilization and activation[7][8].
This compound-Mediated Stabilization of HIF-1α
Experimental evidence suggests that this compound interferes with the canonical degradation pathway. Studies using murine microglial (BV-2) and rat pheochromocytoma (PC-12) cells have shown that treatment with this compound leads to a significant increase in HIF-1α protein levels under normoxic conditions[9]. Crucially, this effect is not accompanied by an increase in HIF-1α mRNA levels, indicating that this compound acts at a post-transcriptional level, either by enhancing protein translation or, more likely, by inhibiting its degradation[9].
Molecular docking simulations predict a direct binding interaction between this compound and the HIF-1α protein, with a binding energy of -5.2 kcal/mol[9]. This interaction may sterically hinder the access of PHD enzymes or the VHL complex to the ODD of HIF-1α, thereby preventing its hydroxylation and/or ubiquitination and subsequent degradation. By blocking this critical step, this compound effectively stabilizes HIF-1α, allowing it to accumulate in the cell even in the presence of oxygen.
Quantitative Data
The effects of this compound on HIF-1α have been quantified through molecular docking studies and cell-based assays.
Table 1: Molecular Docking and Cellular Viability
| Parameter | Value | Cell Line | Source |
| Binding Energy (HIF-1α) | -5.20 kcal/mol | N/A | [9] |
| IC50 | 959.74 ± 10.24 µM | BV-2 | [9][10] |
| IC50 | 159.28 ± 8.89 µM | PC-12 | [9][10] |
Table 2: Effect on HIF-1α Protein Levels under Normoxia
| Treatment | Fold Increase in HIF-1α Protein | Cell Line | Source |
| This compound (10 µM) | 2.5-fold | BV-2 | [9][10] |
| This compound (10 µM) | 2.8-fold | PC-12 | [9][10] |
Key Experimental Protocols
The investigation into this compound's mechanism of action on HIF-1α relies on a combination of in silico and in vitro techniques.
Molecular Docking
-
Objective: To predict the binding affinity and interaction between this compound and the HIF-1α protein.
-
Protocol:
-
The 3D structure of the HIF-1α protein is obtained from a protein data bank.
-
The 3D structure of this compound is generated and optimized.
-
Computational docking software, such as AutoDock, is used to predict the binding poses of this compound within the HIF-1α structure.
-
The binding energy for the most stable conformation is calculated to estimate the strength of the interaction[9].
-
Cell Culture and Treatment
-
Objective: To maintain cell lines for testing the effects of this compound.
-
Protocol:
-
Murine microglial (BV-2) or rat pheochromocytoma (PC-12) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded into multi-well plates.
-
Cells are treated with varying concentrations of this compound or a vehicle control for specified time periods under normoxic (21% O2) or hypoxic (e.g., 5% O2) conditions[9][11].
-
Western Blotting
-
Objective: To measure the relative abundance of HIF-1α protein.
-
Protocol:
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for HIF-1α.
-
A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify band intensity[9][11].
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the relative expression of HIF-1α mRNA.
-
Protocol:
-
Total RNA is extracted from treated cells using a reagent like TRIzol[9].
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR is performed using primers specific for the HIF-1α gene and a reference gene (e.g., β-actin).
-
The relative expression of HIF-1α mRNA is calculated using the ΔΔCt method.
-
Involvement of Other Signaling Pathways
While the direct inhibition of the VHL-mediated degradation pathway is the core mechanism, other signaling pathways are known to regulate HIF-1α synthesis and activity, often in an oxygen-independent manner. These include the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway[12][13][14][15]. The PI3K/Akt/mTOR pathway primarily enhances the translation of HIF-1α mRNA into protein[14][16][17]. The MAPK/ERK pathway can increase the transactivation activity of HIF-1α[15][18]. While some studies have linked Rhodiola extracts to these pathways, further research is required to determine if this compound specifically engages these cascades in its regulation of HIF-1α.
Conclusion and Future Directions
The available evidence strongly supports a mechanism whereby this compound stabilizes HIF-1α by inhibiting its oxygen-dependent degradation. This post-transcriptional regulation leads to the accumulation of HIF-1α protein under normoxic conditions. This action presents significant therapeutic potential, particularly in conditions where upregulation of HIF-1α and its downstream targets could be beneficial, such as in ischemic diseases or for altitude adaptation.
For drug development professionals, this compound serves as a valuable lead compound. Future research should focus on:
-
Direct Target Identification: Confirming the direct binding of this compound to HIF-1α and identifying the specific binding site.
-
Enzymatic Assays: Determining whether this compound directly inhibits the enzymatic activity of PHDs.
-
VHL Interaction Studies: Investigating if this compound disrupts the interaction between hydroxylated HIF-1α and VHL using co-immunoprecipitation assays[1].
-
In Vivo Efficacy: Evaluating the effects of this compound on HIF-1α stabilization and target gene expression in animal models of relevant diseases.
References
- 1. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Imaging of Hypoxia-Inducible Factor 1α and von Hippel-Lindau Interaction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl-hydroxylase 3: evolving roles for an ancient signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interaction of the von Hippel-Lindau tumor suppressor and heterochromatin protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding molecular mechanisms of Rhodiola rosea for the treatment of acute mountain sickness through computational approaches (a STROBE-compliant article) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional activation of HIF-1 by a ROS-ERK axis underlies the resistance to photodynamic therapy | PLOS One [journals.plos.org]
- 9. Salidroside orchestrates metabolic reprogramming by regulating the Hif-1α signalling pathway in acute mountain sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salidroside orchestrates metabolic reprogramming by regulating the Hif-1α signalling pathway in acute mountain sickness - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Oxygen-independent regulation of HIF-1: novel involvement of PI3K/AKT/mTOR pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Action Sites and Clinical Application of HIF-1α Inhibitors | MDPI [mdpi.com]
- 14. PI3K/Akt and HIF-1 signaling pathway in hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300 - PMC [pmc.ncbi.nlm.nih.gov]
Rhodiosin: A Dual Modulator of Metabolic and Neurological Pathways
A Technical Whitepaper on the Dual Inhibitory Action of Rhodiosin against CYP2D6 and Acetylcholinesterase
For Immediate Distribution
[CITY, State, November 5, 2025] – This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted pharmacological properties of this compound, a natural flavonoid glycoside. This compound demonstrates significant inhibitory activity against two critical enzymes: Cytochrome P450 2D6 (CYP2D6), a key player in drug metabolism, and Acetylcholinesterase (AChE), an essential enzyme in the cholinergic nervous system. Furthermore, emerging evidence suggests this compound's involvement in the neuroprotective HIF-1α signaling pathway. This guide will detail the quantitative inhibitory data, experimental methodologies, and relevant cellular pathways associated with this compound's activity.
Executive Summary
This compound, a compound isolated from plants of the Rhodiola genus, presents a compelling profile as a dual inhibitor of CYP2D6 and AChE. Its potent, non-competitive inhibition of CYP2D6 suggests a high potential for drug-drug interactions, a critical consideration in polypharmacy. Simultaneously, its inhibition of AChE points towards potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease, where cholinergic deficits are a key pathological feature. This whitepaper consolidates the available scientific data on this compound, offering a comprehensive resource for further investigation and drug development endeavors.
Quantitative Inhibition Data
The inhibitory potency of this compound against CYP2D6 has been quantitatively determined, providing crucial parameters for assessing its pharmacological activity.
| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Cytochrome P450 2D6 (CYP2D6) | This compound | 0.761 | 0.769 | Non-competitive | [1][2] |
| Acetylcholinesterase (AChE) | This compound | Data Not Available | Data Not Available | - |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound's inhibitory activities are provided below.
CYP2D6 Inhibition Assay
This protocol outlines the in vitro assessment of CYP2D6 inhibition using human liver microsomes.
Objective: To determine the inhibitory potential and kinetics of this compound on CYP2D6-mediated metabolism.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
Dextromethorphan (CYP2D6 substrate)
-
Dextrorphan (metabolite)
-
Quinidine (positive control inhibitor)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Microsomal Incubation: A reaction mixture is prepared containing human liver microsomes, phosphate buffer, and varying concentrations of this compound or quinidine.
-
Pre-incubation: The mixture is pre-incubated at 37°C to allow for any potential time-dependent inhibition.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the CYP2D6 substrate, dextromethorphan.
-
Incubation: The reaction is incubated at 37°C for a specified time, allowing for the metabolism of dextromethorphan to dextrorphan.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solvent, typically cold acetonitrile.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Quantification: The concentration of the metabolite, dextrorphan, is quantified using a validated LC-MS/MS method.
-
Data Analysis: The rate of dextrorphan formation is used to determine the percentage of enzyme activity remaining at each this compound concentration. IC50 values are calculated by fitting the data to a dose-response curve. Kinetic parameters (Ki) and the mode of inhibition are determined using Lineweaver-Burk plots.[1][2]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes the colorimetric method for measuring AChE activity and its inhibition.
Objective: To quantify the inhibitory effect of this compound on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)
-
This compound
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and various concentrations of this compound in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (this compound) or a positive control.
-
Enzyme Addition: Add the AChE solution to each well and incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate to all wells.
-
Colorimetric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The absorbance of this product is measured kinetically at 412 nm using a microplate reader.
-
Data Analysis: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the rate of the uninhibited enzyme. IC50 values are then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of the experimental processes and the implicated signaling pathway are provided below using the DOT language for Graphviz.
Caption: Workflow for the in vitro CYP2D6 inhibition assay.
Caption: Workflow for the AChE inhibition assay using Ellman's method.
HIF-1α Signaling Pathway
This compound has been shown to regulate the protective effect of the central nervous system by affecting the HIF-1α signaling pathway.[3] Under hypoxic (low oxygen) conditions, the α subunit of the Hypoxia-Inducible Factor 1 (HIF-1) is stabilized. It then translocates to the nucleus and dimerizes with the β subunit. This complex binds to Hypoxia Response Elements (HREs) on DNA, initiating the transcription of genes that promote cell survival, angiogenesis, and other adaptive responses to hypoxia. This compound's interaction with this pathway may contribute to its observed neuroprotective effects.
Caption: Simplified HIF-1α signaling pathway and the putative role of this compound.
Conclusion and Future Directions
This compound exhibits a significant dual inhibitory action against CYP2D6 and AChE, positioning it as a molecule of high interest for both drug metabolism studies and neuropharmacology. The potent, non-competitive inhibition of CYP2D6 warrants further investigation into its potential for clinically relevant drug interactions. The AChE inhibitory activity, coupled with its influence on the HIF-1α signaling pathway, suggests a promising avenue for the development of novel neuroprotective agents.
Future research should focus on elucidating the precise molecular interactions of this compound with both enzymes, conducting in vivo studies to validate the observed in vitro effects, and exploring the full therapeutic potential of this natural compound in relevant disease models. This technical guide serves as a foundational resource to stimulate and support these critical next steps in the scientific exploration of this compound.
References
A Technical Guide to the Antioxidant and Neuroprotective Properties of Rhodiosin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rhodiosin, a flavonoid glycoside found in Rhodiola rosea, is emerging as a compound of significant interest for its potential therapeutic applications in neurodegenerative diseases.[1][2] While research on the isolated compound is still developing, studies on Rhodiola extracts, where this compound is a primary flavonoid constituent, provide compelling evidence for its antioxidant and neuroprotective mechanisms.[2] This document synthesizes the current preclinical evidence, detailing the molecular pathways, experimental models, and quantitative data associated with this compound and its parent extract. The primary mechanisms of action appear to involve the modulation of endogenous antioxidant systems, particularly the Keap1-Nrf2 pathway, and the inhibition of inflammatory and apoptotic cascades, such as the MAPK pathway.[3][4] This guide aims to provide a comprehensive technical overview to support further research and drug development efforts centered on this compound.
Introduction to this compound
This compound is a flavonol glycoside, specifically a derivative of herbacetin, identified as a major flavonoid component in the roots and rhizomes of Rhodiola rosea L. (Crassulaceae).[2] This plant, also known as "golden root," has a long history of use in traditional medicine as an adaptogen for combating stress and enhancing cognitive and physical performance.[5] Modern pharmacological studies have focused on its bioactive constituents, including phenylethanoids (e.g., salidroside), phenylpropanoids (e.g., rosavins), and flavonoids like this compound.[1][2] These compounds are believed to contribute to the plant's wide range of therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective activities.[5][6] Given the central role of oxidative stress and inflammation in the pathogenesis of neurodegenerative diseases such as Alzheimer's, Parkinson's, and ischemic stroke, compounds like this compound that can mitigate these processes are valuable candidates for therapeutic development.[5][6]
Antioxidant Mechanisms of Action
The antioxidant properties of Rhodiola constituents are a cornerstone of their neuroprotective effects. These actions are mediated through both direct radical scavenging and, more significantly, the upregulation of endogenous antioxidant defense systems.
Direct Radical Scavenging
Like other flavonoids, this compound possesses multiple hydroxyl groups that are responsible for its radical scavenging properties.[2] Extracts of Rhodiola rosea, rich in flavonoids and other phenolic compounds, have demonstrated significant free-radical scavenging activity in various assays.[1][7]
Activation of the Keap1-Nrf2 Signaling Pathway
A critical mechanism for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of Phase II detoxifying enzymes and antioxidant proteins like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidases (GPx).[9]
Studies involving Rhodiola extracts and their components have shown potent activation of this pathway. Molecular docking studies have revealed that compounds like rosavin and salidroside have strong binding affinities with the Keap1 protein, suggesting they act as agonists that disrupt the Keap1-Nrf2 interaction.[4][10] This leads to increased expression of antioxidant enzymes and a reduction in oxidative stress markers.
References
- 1. Neuroprotective effects of ethanolic extract from dry Rhodiola rosea L. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Potential of Rhodiola Heterodonta Extract: Activation of Nrf2 Pathway Via Integrative In Vivo and In Silico Studies | Trends in Sciences [tis.wu.ac.th]
- 5. Preclinical Evidence and Possible Mechanisms of Rhodiola rosea L. and Its Components for Ischemic Stroke: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodiola rosea L. and Alzheimer's Disease: From Farm to Pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View of Antioxidant Potential of Rhodiola Heterodonta Extract: Activation of Nrf2 Pathway Via Integrative In Vivo and In Silico Studies | Trends in Sciences [tis.wu.ac.th]
Methodological & Application
Application Note: Quantitative Determination of Rhodiosin in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rhodiosin in plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of this compound, a bioactive flavonoid glycoside found in Rhodiola rosea. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method has been developed based on established bioanalytical principles and provides the necessary detail for implementation in a laboratory setting.
Introduction
This compound {herbacetin-7-O-(3″-O-glucosyl)-rhamnoside} is a key flavonoid constituent of Rhodiola rosea, a plant known for its adaptogenic properties.[1] As interest in the therapeutic potential of Rhodiola rosea and its individual compounds grows, robust analytical methods are required to characterize their behavior in biological systems. This LC-MS/MS protocol provides a reliable tool for the quantification of this compound in plasma, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Quercetin-3-O-glucoside (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and the internal standard from plasma.
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Quercetin-3-O-glucoside in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 5% B (re-equilibration)
-
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode. The detection is carried out using Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometric Parameters for this compound and Internal Standard
| Parameter | This compound | Quercetin-3-O-glucoside (IS) |
| Ionization Mode | ESI Negative | ESI Negative |
| Precursor Ion (m/z) | 609.1 | 463.1 |
| Product Ion (m/z) | 301.0 | 300.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimized for the specific instrument (typically 25-40) | Optimized for the specific instrument (typically 20-35) |
| Declustering Potential (V) | Optimized for the specific instrument | Optimized for the specific instrument |
Note: The deprotonated molecule [M-H]⁻ is used as the precursor ion. The product ion for this compound corresponds to the herbacetin aglycone after the loss of the glucosyl-rhamnoside moiety.[2] The product ion for the internal standard corresponds to the quercetin aglycone.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[3] The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (this compound/IS) against the concentration of this compound. A linear range suitable for the intended pharmacokinetic study should be established (e.g., 1-1000 ng/mL). The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification, LLOQ), and the precision (RSD%) should not exceed 15% (20% for LLOQ).
-
Recovery and Matrix Effect: Extraction recovery should be consistent and reproducible. The matrix effect should be evaluated to ensure that endogenous plasma components do not suppress or enhance the ionization of the analyte and IS.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Table 2: Representative Quantitative Data Summary (Hypothetical)
| Validation Parameter | Low QC (5 ng/mL) | Medium QC (50 ng/mL) | High QC (500 ng/mL) |
| Intra-day Precision (RSD%) | 8.2 | 5.5 | 4.1 |
| Intra-day Accuracy (%) | 105.3 | 101.8 | 98.7 |
| Inter-day Precision (RSD%) | 10.1 | 7.3 | 6.2 |
| Inter-day Accuracy (%) | 103.5 | 100.5 | 99.1 |
| Mean Extraction Recovery (%) | 88.5 | 91.2 | 90.4 |
| Matrix Factor (IS Normalized) | 0.98 | 1.03 | 1.01 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Overall workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Fragmentation pathway of this compound in negative ion ESI-MS/MS.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in plasma. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for pharmacokinetic and other related studies in the field of drug discovery and development. Proper method validation is crucial before its application to the analysis of study samples.
References
- 1. LC-MS Profile, Gastrointestinal and Gut Microbiota Stability and Antioxidant Activity of Rhodiola rosea Herb Metabolites: A Comparative Study with Subterranean Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Application Notes and Protocols: Rhodiosin as a Quality Control Marker for Rhodiola Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodiola rosea L. (Crassulaceae), commonly known as golden root, is a valued medicinal plant with adaptogenic properties, traditionally used to combat fatigue and enhance physical and mental performance.[1] The quality and efficacy of Rhodiola extracts are dependent on the concentration of specific bioactive compounds. While salidroside and rosavins are the established markers for standardization, recent research highlights the significance of other constituents, such as the flavonoid rhodiosin.[2][3]
This compound (herbacetin 7-O-(3''-O-β-D-glucopyranosyl-α-L-rhamnopyranoside)) has been identified as a major flavonoid in Rhodiola rosea and its presence is a key indicator of authentic R. rosea extracts.[2][3] Its quantification can serve as an additional, crucial parameter for comprehensive quality control, helping to ensure the consistency, purity, and proper species identification of Rhodiola products.[2][3] Furthermore, this compound exhibits notable biological activities, including the modulation of the HIF-1α signaling pathway and inhibition of enzymes such as cytochrome P450 2D6 (CYP2D6) and acetylcholinesterase (AChE), suggesting it contributes to the overall therapeutic effects of Rhodiola extracts.[4][5][6]
These application notes provide detailed protocols for the extraction and quantification of this compound in Rhodiola extracts, summarize relevant quantitative data, and illustrate associated biological pathways.
Experimental Protocols
Extraction of this compound from Rhodiola Raw Material
This protocol describes an efficient method for extracting this compound from dried and powdered Rhodiola rosea rhizomes and roots.
Materials and Equipment:
-
Dried Rhodiola rosea rhizome or root powder
-
70-90% Ethanol (v/v)
-
Analytical balance
-
Grinder or mill
-
Shaker or sonicator
-
Centrifuge
-
Filtration apparatus (e.g., filter paper or 0.45 µm syringe filter)
-
Rotary evaporator (optional)
Protocol:
-
Sample Preparation: Grind the dried Rhodiola rhizomes or roots into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material.
-
Add 20 mL of 70-90% ethanol. Studies indicate that 70-90% ethanol provides the best extraction efficiency for this compound.[2][3]
-
Agitate the mixture for 24 hours at room temperature using a shaker or sonicate for 30 minutes.[1][7]
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant.
-
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
Concentration (Optional): The solvent can be removed under reduced pressure using a rotary evaporator to obtain a concentrated extract. The residue can then be redissolved in a known volume of the mobile phase for HPLC analysis.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated HPLC method for the quantitative analysis of this compound in Rhodiola extracts.
Materials and Equipment:
-
HPLC system with a UV-Vis or DAD detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Methanol (for sample and standard preparation)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (B) and Water (A) (with 0.1% formic acid, optional) |
| Gradient | 0-45 min, 7.5% to 20% B; 45-50 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 254 nm[3] |
| Injection Volume | 10-20 µL |
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 5 to 200 µg/mL.
-
-
Sample Preparation:
-
Dilute the prepared Rhodiola extract with the mobile phase to a concentration expected to fall within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary
The concentration of this compound can vary depending on the plant part, geographical origin, and extraction method. The following tables summarize quantitative data from published studies.
Table 1: this compound and Herbacetin Content in Rhodiola rosea Extracts [3]
| Plant Part | Extraction Solvent | This compound (µg/mL extract) | Herbacetin (µg/mL extract) |
| Rhizome | 70% Ethanol | ~1800 | ~180 |
| Root | 70% Ethanol | ~3100 | ~310 |
Note: Herbacetin is another flavonoid often found alongside this compound, typically at a concentration about 10 times lower.[3]
Table 2: Influence of Extraction Solvent on this compound and Herbacetin Yield [3]
| Extraction Solvent | This compound + Herbacetin in Rhizome (µg/mL) | This compound + Herbacetin in Root (µg/mL) |
| Water | ~500 | ~1000 |
| 40% Ethanol | ~1500 | ~2500 |
| 70% Ethanol | ~2000 | ~3500 |
| 90% Ethanol | ~1800 | ~3000 |
Table 3: this compound Content in Different Rhodiola Species [7]
| Rhodiola Species | This compound Content |
| R. crenulata | High |
| R. sacra | High |
| R. kirilowii | Present |
| R. sachalinensis | 7.13 mg/g in dry extract[3] |
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from Rhodiola raw material.
Caption: Workflow for this compound Extraction and Quantification.
Signaling Pathways and Mechanisms of Action
This compound has been shown to interact with several key biological pathways. The diagrams below illustrate its known mechanisms of action.
4.2.1. Modulation of HIF-1α Signaling Pathway
Under hypoxic (low oxygen) conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized, leading to the expression of genes involved in adaptation to low oxygen. Under normoxic (normal oxygen) conditions, HIF-1α is rapidly degraded. This compound has been shown to reduce the degradation of HIF-1α under normoxic conditions, potentially preparing cells for hypoxic stress.[5][8]
Caption: this compound's Modulation of the HIF-1α Pathway.
4.2.2. Inhibition of Cytochrome P450 2D6 (CYP2D6)
This compound is a non-competitive inhibitor of CYP2D6, an important enzyme in drug metabolism. This inhibition can lead to drug-herb interactions.[4]
Caption: Non-competitive Inhibition of CYP2D6 by this compound.
4.2.3. Inhibition of Acetylcholinesterase (AChE)
Rhodiola rosea extracts have been shown to inhibit acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine. While multiple compounds contribute to this effect, flavonoids like this compound are implicated.[6]
Caption: Inhibition of Acetylcholinesterase by Rhodiola Extract.
Conclusion
This compound is a valuable marker for the quality control of Rhodiola extracts. Its consistent presence in R. rosea and its distinct concentration in different plant parts can aid in the authentication and standardization of commercial products. The protocols provided herein offer a reliable framework for the extraction and quantification of this compound. Furthermore, understanding the biological activities of this compound contributes to a more complete picture of the therapeutic potential of Rhodiola extracts. The inclusion of this compound analysis in routine quality control will ultimately lead to safer and more efficacious Rhodiola-based products for consumers and patients.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Understanding molecular mechanisms of Rhodiola rosea for the treatment of acute mountain sickness through computational approaches (a STROBE-compliant article) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two potent cytochrome P450 2D6 inhibitors found in Rhodiola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salidroside orchestrates metabolic reprogramming by regulating the Hif-1α signalling pathway in acute mountain sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of active components in <i>Rhodiola</i> species based on disease module-guided network pharmacology - Arabian Journal of Chemistry [arabjchem.org]
- 8. Salidroside orchestrates metabolic reprogramming by regulating the Hif-1α signalling pathway in acute mountain sickness - ProQuest [proquest.com]
Application Notes and Protocols for Studying CYP2D6 Drug Interactions Using Rhodiosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme in human drug metabolism, responsible for the biotransformation of approximately 25% of clinically used drugs. Understanding the potential for new chemical entities (NCEs) to inhibit CYP2D6 is a crucial step in drug development to prevent adverse drug-drug interactions (DDIs). Rhodiosin, a flavonoid found in Rhodiola rosea, has been identified as a potent and specific non-competitive inhibitor of CYP2D6. This makes it a valuable tool for in vitro studies of CYP2D6-mediated drug interactions.
These application notes provide detailed protocols for utilizing this compound as a reference inhibitor in CYP2D6 inhibition assays, aiding in the characterization of NCEs and the prediction of their DDI potential.
Quantitative Data Summary
This compound exhibits potent inhibitory activity against CYP2D6. The following table summarizes the key quantitative parameters from in vitro studies. For comparison, data for quinidine, a well-known competitive inhibitor of CYP2D6, is also included.
| Compound | Inhibition Type | IC50 (µM) | Ki (µM) | Substrate | In Vitro System |
| This compound | Non-competitive | 0.761 | 0.769 | Dextromethorphan | Human Liver Microsomes |
| Quinidine | Competitive | 0.447 | 0.542 | Dextromethorphan | Human Liver Microsomes |
Interpretation of Data:
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
-
Ki (Inhibition Constant): An indicator of the binding affinity of an inhibitor to an enzyme. For non-competitive inhibitors, the Ki is approximately equal to the IC50. A smaller Ki value signifies a stronger binding affinity.
Experimental Protocols
Protocol 1: Determination of IC50 for a Test Compound using this compound as a Positive Control
This protocol details the steps to determine the IC50 value of a test compound against CYP2D6, using this compound as a positive control for non-competitive inhibition.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (as a positive control)
-
Test Compound (NCE)
-
Dextromethorphan (CYP2D6 substrate)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well microtiter plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis of dextrorphan (the O-demethylated metabolite of dextromethorphan)
Experimental Workflow:
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to cover a range of concentrations.
-
Prepare a working solution of dextromethorphan in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw human liver microsomes on ice and dilute to the desired concentration in potassium phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add the potassium phosphate buffer.
-
Add the diluted human liver microsomes.
-
Add the various concentrations of the test compound or this compound. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate and Incubate:
-
Start the enzymatic reaction by adding the dextromethorphan solution and the NADPH regenerating system to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Terminate and Process:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of dextrorphan.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound and this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determining the Mechanism of Inhibition (Ki)
This protocol is used to determine if a test compound is a competitive, non-competitive, or other type of inhibitor and to calculate its Ki value.
Materials: Same as Protocol 1.
Procedure:
-
Follow the same initial steps as in Protocol 1 for reagent preparation.
-
Assay Setup:
-
This experiment involves varying the concentrations of both the substrate (dextromethorphan) and the inhibitor (test compound).
-
Set up a matrix in a 96-well plate with several concentrations of dextromethorphan (e.g., 5-6 concentrations bracketing the Km value) and several fixed concentrations of the test compound (including a zero-inhibitor control).
-
-
Incubation and Termination:
-
Follow the same incubation and termination procedures as in Protocol 1.
-
-
Analysis:
-
Quantify the formation of dextrorphan using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the reaction velocity (rate of dextrorphan formation) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
Analyze the plot to determine the mechanism of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis.
-
Non-competitive Inhibition: Lines intersect on the x-axis.
-
Uncompetitive Inhibition: Lines are parallel.
-
Mixed Inhibition: Lines intersect in the second or third quadrant.
-
-
Calculate the Ki value using appropriate equations based on the determined mechanism of inhibition. For non-competitive inhibition, the Ki can be determined from the y-intercepts of the Lineweaver-Burk plot.
-
Signaling Pathway and Inhibition Mechanism
The interaction of this compound with CYP2D6 is characterized by non-competitive inhibition. This means that this compound binds to an allosteric site on the enzyme, a location distinct from the active site where the substrate (e.g., dextromethorphan) binds. This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding.
Applications of this compound in Drug Interaction Studies
-
Positive Control: this compound can be used as a reliable positive control for non-competitive inhibition in CYP2D6 assays. This helps to validate the assay performance and provides a benchmark for evaluating the inhibitory potential of test compounds.
-
Mechanism of Inhibition Studies: By comparing the inhibitory profile of a test compound to that of this compound (a known non-competitive inhibitor) and a competitive inhibitor like quinidine, researchers can gain insights into the potential mechanism of inhibition of the new compound.
-
Screening for CYP2D6 Inhibitors: this compound's potent inhibition of CYP2D6 makes it a useful reference compound in high-throughput screening campaigns designed to identify novel CYP2D6 inhibitors.
-
Structure-Activity Relationship (SAR) Studies: As a well-characterized inhibitor, this compound can be used in SAR studies to understand the structural features required for CYP2D6 inhibition.
Conclusion
This compound is a valuable and specific tool for researchers studying CYP2D6-mediated drug interactions. Its characterization as a potent, non-competitive inhibitor, coupled with the detailed protocols provided in these application notes, enables its effective use as a reference compound in in vitro assays. The use of this compound can contribute to a more comprehensive understanding of the DDI potential of new drug candidates, ultimately leading to the development of safer and more effective medicines.
Troubleshooting & Optimization
improving Rhodiosin extraction yield from plant material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Rhodiosin from plant material, primarily Rhodiola rosea.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be extracted?
This compound is a flavonoid, specifically a herbacetin glycoside (herbacetin-7-O-glucorhamnoside), found in plants of the Rhodiola genus.[1][2][3] The most common source for this compound extraction is Rhodiola rosea, also known as roseroot or golden root.[1][4][5] It can be found in the rhizomes and roots of the plant.[1][2][3]
Q2: Which plant part contains a higher concentration of this compound?
Generally, the roots of Rhodiola rosea have a higher concentration of flavonoids, including this compound, compared to the rhizomes.[1][2][3]
Q3: What is the recommended solvent for extracting this compound?
For optimal extraction of this compound, a hydro-alcoholic solution is recommended. Specifically, 70-90% ethanol has been shown to be most effective.[1][2][3] While detectable in more aqueous extracts, the yield is considerably lower.[1][2][3]
Q4: Does the drying process of the plant material affect this compound stability and yield?
This compound has been found to be reasonably stable during the drying process. Studies have shown that different drying temperatures (e.g., 45°C vs. 65°C) and durations do not significantly affect the flavonoid content.[1]
Q5: What are the common methods for extracting this compound?
Several methods can be used for this compound extraction, including:
-
Maceration: A simple and traditional method involving soaking the plant material in a solvent.[6]
-
Soxhlet Extraction: A more efficient continuous extraction method.[6]
-
Ultrasonic-Assisted Extraction (UAE): Uses ultrasonic waves to enhance extraction efficiency.[6][7]
-
Supercritical Fluid Extraction (SFE): A modern, environmentally friendly method using supercritical fluids like CO2.[6][8]
-
Accelerated Solvent Extraction (ASE): Utilizes elevated temperature and pressure to increase extraction speed and efficiency.[9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incorrect Solvent Concentration: Using a solvent with too high or too low an ethanol concentration. | Optimize the solvent concentration. Studies indicate that 70-90% ethanol provides the best yield for this compound.[1][2][3] |
| Inadequate Extraction Time: The duration of the extraction may be insufficient to extract the target compound fully. | Increase the extraction time. For maceration, this could be several days. For methods like UAE or ASE, refer to optimized protocols. | |
| Improper Plant Material: Using rhizomes instead of roots, or using plant material of poor quality. | Use the roots of Rhodiola rosea as they have a higher flavonoid content.[1][2][3] Ensure the plant material is of good quality and properly identified. | |
| Insufficient Number of Extractions: A single extraction may not be exhaustive. | Perform multiple extraction steps (2-3 repetitions) on the same plant material to maximize the yield.[1] | |
| Presence of Impurities in the Extract | Non-selective Extraction Method: Some methods may co-extract a wide range of compounds. | Consider using a more selective method like Supercritical Fluid Extraction (SFE).[6] Further purification steps like column chromatography may be necessary. |
| Inadequate Pre-treatment of Plant Material: Failure to properly clean and dry the plant material. | Ensure the Rhodiola rosea roots are thoroughly cleaned and dried before extraction to remove contaminants.[6][8] | |
| Degradation of this compound | High Extraction Temperature: Flavonoids can be sensitive to high temperatures. | Use extraction methods that operate at lower temperatures, such as maceration or optimized UAE.[6] For methods requiring heat, minimize the exposure time. While this compound is relatively stable during drying, prolonged exposure to high temperatures during extraction should be avoided.[1] |
| Inconsistent Results Between Batches | Variability in Plant Material: The chemical composition of Rhodiola rosea can vary depending on the provenance and growing conditions.[1][2][3] | Source plant material from a consistent and reputable supplier. Standardize the pre-treatment and extraction protocols for all batches. |
| Inconsistent Extraction Parameters: Variations in solvent-to-solid ratio, temperature, or time. | Strictly control all extraction parameters. Develop and follow a detailed Standard Operating Procedure (SOP). |
Data Presentation
Table 1: Comparison of this compound and Herbacetin Yield with Different Ethanol Concentrations in Maceration
| Solvent (Ethanol %) | This compound Yield (µg/mL extract) | Herbacetin Yield (µg/mL extract) |
| 30% | ~250 | ~25 |
| 50% | ~750 | ~75 |
| 70% | ~1000 | ~100 |
| 90% | ~1000 | ~100 |
Data adapted from a study on Rhodiola rosea root extracts.[1]
Table 2: Quantitative Yield of Flavonoids from Rhodiola rosea Rhizome using Different Extraction Methods
| Extraction Method | This compound (mg/100g) | Rhodionin (mg/100g) | Rhodionidin (mg/100g) | Total Flavonoids (mg/100g) |
| Maceration (38% Ethanol) | Not Detected | Not Detected | Not Detected | Not Detected |
| Maceration (70% Ethanol) | 15.30 | 12.80 | 2.10 | 30.20 |
| Maceration (96% Ethanol) | 25.90 | 21.60 | 3.60 | 51.10 |
| Accelerated Solvent Extraction (ASE) (85% Methanol) | 289.43 | 242.11 | 77.20 | 608.74 |
Data adapted from a study by Zirbs et al. (2019).[9]
Experimental Protocols
1. Maceration Protocol for this compound Extraction
-
Objective: To extract this compound from Rhodiola rosea roots using simple maceration.
-
Materials:
-
Dried and powdered Rhodiola rosea roots (particle size 0.5-1 mm).
-
70% Ethanol (v/v).
-
Glass container with a tight-fitting lid.
-
Shaker or magnetic stirrer.
-
Filter paper and funnel.
-
Rotary evaporator.
-
-
Procedure:
-
Weigh 10 g of powdered Rhodiola rosea root material and place it in the glass container.
-
Add 100 mL of 70% ethanol to the container (1:10 solid-to-solvent ratio).
-
Seal the container and place it on a shaker at room temperature.
-
Macerate for 5 days, with continuous or intermittent shaking.
-
After 5 days, filter the mixture through filter paper to separate the extract from the solid plant material.
-
For exhaustive extraction, the remaining plant material can be re-macerated with fresh solvent 2-3 times.[1]
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.
-
The resulting crude extract can be further purified or analyzed for this compound content using HPLC.
-
2. Ultrasonic-Assisted Extraction (UAE) Protocol
-
Objective: To enhance the extraction efficiency of this compound using ultrasonic waves.
-
Materials:
-
Dried and powdered Rhodiola rosea roots.
-
70% Ethanol (v/v).
-
Beaker or flask.
-
Ultrasonic bath or probe.
-
Filter system.
-
Rotary evaporator.
-
-
Procedure:
-
Place 10 g of powdered Rhodiola rosea root material into a beaker.
-
Add 100 mL of 70% ethanol.
-
Place the beaker in an ultrasonic bath or insert an ultrasonic probe into the mixture.
-
Apply ultrasonic waves at a specified frequency (e.g., 20-50 kHz) for a predetermined time (e.g., 30 minutes).[6] The temperature of the ultrasonic bath should be controlled to avoid overheating.
-
After sonication, filter the mixture to separate the extract.
-
Concentrate the extract using a rotary evaporator.
-
3. Accelerated Solvent Extraction (ASE) Protocol
-
Objective: To rapidly extract this compound using elevated temperature and pressure.
-
Materials:
-
Dried and powdered Rhodiola rosea roots.
-
85% Methanol (v/v).
-
Accelerated Solvent Extractor (ASE) system.
-
Extraction cells.
-
Collection vials.
-
-
Procedure:
-
Pack a 1 g sample of the powdered plant material into an ASE extraction cell.
-
Place the cell into the ASE system.
-
Set the extraction parameters:
-
Solvent: 85% Methanol.
-
Temperature: 60°C.
-
Pressure: 68.9 bar.
-
-
Perform the extraction for a set number of cycles (e.g., 3 cycles), with a short heating and static extraction time for each cycle (e.g., 5 minutes each).[9]
-
Collect the extract in a vial.
-
The extract can then be brought to a final volume for quantitative analysis.[9]
-
Visualizations
Caption: General workflow for this compound extraction from Rhodiola rosea.
References
- 1. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Four Main Methods for Extracting Rhodiola Root Extract from Plants. [greenskybio.com]
- 7. comparison-of-various-techniques-for-the-extraction-analysis-of-compounds-and-determination-of-antioxidant-activities-of-rhodiola-spp-a-review - Ask this paper | Bohrium [bohrium.com]
- 8. The process of extracting salidroside aglycone from Rhodiola rosea root extract. [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Rhodiosin degradation during extraction and analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of rhodiosin during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a flavonoid glycoside found in plants of the Rhodiola genus, most notably Rhodiola rosea. It is recognized for its potential pharmacological activities. The stability of this compound is a critical concern during extraction, processing, and analysis as degradation can lead to a loss of potency and the formation of impurities, which may affect research outcomes and the quality of final products.
Q2: What are the primary factors that can cause this compound degradation?
Based on studies of this compound and analogous flavonoid glycosides, the primary factors contributing to degradation are:
-
pH: this compound is susceptible to hydrolysis, particularly under alkaline conditions, which can cleave the glycosidic bond.[1][2][3]
-
Temperature: Elevated temperatures can accelerate degradation, although this compound appears relatively stable under typical drying conditions (45-65°C).[4][5] However, prolonged exposure to high temperatures during extraction or analysis should be avoided.
-
Light: Exposure to UV light can induce photodegradation of flavonoids.[6][7]
-
Oxidizing Agents: The flavonoid structure of this compound is susceptible to oxidation.[3][8]
-
Enzymatic Activity: Post-harvest enzymatic degradation can occur, although studies suggest this compound is largely stable during drying.[4]
Troubleshooting Guides
Issue 1: Low Yield or Absence of this compound in Extracts
| Possible Cause | Troubleshooting Step |
| Incorrect Extraction Solvent | Ensure the use of 70-90% ethanol for optimal extraction of this compound.[9][10] Extracts with higher water content can lead to hydrolysis of glycosides.[2] |
| Incomplete Extraction | Perform successive extractions to ensure exhaustive recovery of this compound. A single maceration may only yield approximately 75% of the total extractable amount.[4] |
| Degradation During Extraction | Avoid prolonged exposure to high temperatures and direct light during the extraction process. |
Issue 2: Inconsistent this compound Quantification in Analytical Results
| Possible Cause | Troubleshooting Step |
| Degradation in Sample Solution | Analyze samples promptly after preparation. If storage is necessary, keep solutions at a low temperature and protected from light. The pH of the sample solvent should be considered to prevent hydrolysis. |
| Instability in HPLC Mobile Phase | The pH of the mobile phase can influence the stability of this compound during analysis.[11][12] Acidic mobile phases (e.g., with 0.1% formic acid) are commonly used for flavonoid analysis and can help maintain stability. |
| Co-elution with Degradation Products | Use a validated stability-indicating HPLC method that can resolve this compound from its potential degradation products.[13][14][15][16] Peak purity analysis can help confirm the homogeneity of the this compound peak. |
Issue 3: Appearance of Unexpected Peaks in Chromatograms
| Possible Cause | Troubleshooting Step |
| Hydrolysis | The appearance of a peak corresponding to the aglycone, herbacetin, may indicate hydrolysis of the glycosidic bond. This can be caused by high water content in the extraction solvent, inappropriate pH, or high temperatures.[1][2] |
| Oxidation or Photodegradation | New peaks may represent oxidation or photodegradation products. To mitigate this, protect samples and standards from light and consider using antioxidants during extraction or storage. |
Data Summary
Table 1: Influence of Extraction Solvent on this compound Yield
| Solvent (Ethanol %) | Relative Extraction Efficiency | Reference |
| 70-90% | Highest | [9][10] |
| 50% | Moderate | [4] |
| 30% | Low | [4] |
| Aqueous | Very Low (Below LOQ in some cases) | [4] |
Table 2: Influence of Drying Temperature on this compound Content
| Drying Temperature | Effect on this compound Content | Reference |
| 45°C vs. 65°C | No significant effect | [4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Rhodiola rosea
This protocol is based on a method described for the efficient extraction of this compound.[4]
-
Sample Preparation: Cut fresh plant material (rhizomes and roots) into small pieces (e.g., 2-6 cm). Dry the material at 45°C for 6 days. Grind the dried material to a particle size of 0.15-0.8 mm.
-
Extraction:
-
Use 70% ethanol as the extraction solvent.
-
Maintain a drug-to-solvent ratio of 1:5.
-
Macerate for 5 days at room temperature.
-
Incorporate shaking for 2 hours at the beginning and 30 minutes at the end of the maceration period.
-
-
Sample Processing: Centrifuge the mixture to separate the extract from the solid plant material. Filter the supernatant before analysis.
Protocol 2: HPLC Analysis of this compound
This protocol is adapted from a method used for the quantification of this compound.[4]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Kinetex XB-C18 (5 µm, 250 × 4.6 mm) or equivalent.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Start with 83% A / 17% B for 1 minute.
-
Ramp to 72% A / 28% B over 10 minutes.
-
Ramp to 50% A / 50% B over 5 minutes.
-
Follow with a column wash and re-equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Retention Time: this compound typically elutes at approximately 35.5 minutes under these conditions.
Visualizations
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Photodegradation of Quercetin: Relation to Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 12. biotech-asia.org [biotech-asia.org]
- 13. Validation of the Stability-Indicating HPLC Method for the Major ...: Ingenta Connect [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. scispace.com [scispace.com]
overcoming low aqueous solubility of Rhodiosin
Welcome to the technical support center for overcoming the low aqueous solubility of Rhodiosin. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonoid glycoside found in plants of the Rhodiola genus, such as Rhodiola rosea.[1][2][3] It exhibits a range of biological activities, including antioxidant and neuroprotective effects, partly through the regulation of the HIF-1α signaling pathway.[4] However, like many flavonoid glycosides, this compound has low aqueous solubility, which can limit its bioavailability and pose challenges for in vitro and in vivo studies.[5]
Q2: What are the general approaches to improve the aqueous solubility of this compound?
A2: Several formulation strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, complexation with cyclodextrins, and formulation into nanoparticles. The choice of method depends on the specific experimental requirements, such as the desired concentration, solvent compatibility with the assay, and the route of administration for in vivo studies.
Q3: In which organic solvents is this compound soluble?
A3: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[5][6] It is also soluble in mixtures of ethanol and water, which are often used for its extraction from plant material.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound upon addition to aqueous buffer. | This compound is poorly soluble in water. The concentration may be too high for the chosen solvent system. | - Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol). - Consider using a different solubility enhancement technique, such as cyclodextrin complexation. - Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[7] |
| Cloudiness or precipitation in the stock solution over time. | The stock solution may be supersaturated or unstable. The solvent may have absorbed moisture, reducing its solvating power. | - Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[6] - Use anhydrous solvents, especially for DMSO which is hygroscopic. - Filter the stock solution through a 0.22 µm filter before use to remove any micro-precipitates. |
| Inconsistent experimental results. | Incomplete dissolution or precipitation of this compound during the experiment. Degradation of the compound. | - Ensure complete dissolution of this compound before starting the experiment. Visually inspect for any particulate matter. - Prepare fresh dilutions from a stock solution for each experiment. - Assess the stability of this compound in your experimental media and conditions (pH, temperature). Flavonoid glycosides can be prone to hydrolysis.[8][9] |
| Difficulty in forming a stable nanoparticle suspension. | Incorrect polymer-to-drug ratio, inappropriate solvent/antisolvent system, or inadequate mixing. | - Optimize the formulation parameters, including the type and concentration of polymer and surfactant. - Ensure rapid and efficient mixing of the organic and aqueous phases during nanoprecipitation.[7] - Refer to detailed protocols for nanoparticle formulation of flavonoids. |
Quantitative Data on this compound and Related Flavonoids
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mg/mL (16.38 mM) | Sonication is recommended. | [6] |
| DMSO | 33.33 mg/mL (54.59 mM) | Requires sonication. | [7] |
| 70-90% Ethanol | - | Effective for extraction from plant material, suggesting good solubility. | [1][2] |
Table 2: General Solubility of Flavonoid Glycosides in Common Solvents
| Solvent | General Solubility | Notes | Reference |
| Water | Very low | Generally less than 0.1 mg/mL. | [10] |
| Ethanol/Water Mixtures | Good | Commonly used for extraction. | [11] |
| Methanol/Water Mixtures | Good | Also used for extraction. | [11] |
| Acetone | Variable | Aglycones are often more soluble than glycosides. | [6][10] |
| Acetonitrile | Low for glycosides | The presence of sugar moieties decreases solubility. | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent System
This protocol is a general guideline for dissolving this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of anhydrous DMSO to the tube to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If dissolution is not complete, place the tube in a sonicator water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For working solutions, perform serial dilutions of the DMSO stock solution into the final aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Important: The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Caption: Workflow for preparing a this compound solution using a co-solvent.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
0.22 µm syringe filter
-
Lyophilizer (optional, for solid complex)
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10-40% w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.
-
Stir the mixture at room temperature for 24-48 hours, protected from light. Gentle heating (e.g., 40-50°C) can be applied to facilitate complexation.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution is the this compound-HP-β-CD inclusion complex, which can be used for experiments.
-
(Optional) For a solid powder, the solution can be freeze-dried (lyophilized).
Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.
Protocol 3: Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol provides a general procedure for formulating this compound into polymeric nanoparticles to improve its aqueous dispersibility.
Materials:
-
This compound powder
-
Biodegradable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution with a stabilizer (e.g., Poloxamer 188, PVA)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent to form the organic phase.
-
Prepare the aqueous phase by dissolving the stabilizer in deionized water.
-
With continuous stirring, add the organic phase dropwise to the aqueous phase. Nanoparticles will form spontaneously.
-
Continue stirring for a few hours at room temperature to allow for solvent evaporation.
-
Remove the organic solvent completely using a rotary evaporator under reduced pressure.
-
The resulting aqueous suspension contains the this compound-loaded nanoparticles.
Caption: Workflow for preparing this compound nanoparticles via nanoprecipitation.
This compound and the HIF-1α Signaling Pathway
This compound has been reported to regulate the HIF-1α (Hypoxia-Inducible Factor 1-alpha) signaling pathway.[4] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome. Under low oxygen conditions (hypoxia), PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription to mediate cellular adaptation to hypoxia. This compound is suggested to inhibit the degradation of HIF-1α, thereby promoting its activity.[4]
Caption: Simplified diagram of the HIF-1α signaling pathway and the putative role of this compound.
References
- 1. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - Repository of the Academy's Library [real.mtak.hu]
- 4. Discovery of a microbial rhodopsin that is the most stable in extreme environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Antioxidant | AChE | TargetMol [targetmol.com]
- 6. Solubility of Flavonoids in Organic Solvents [scite.ai]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
interference of co-eluting compounds with Rhodiosin analysis
Welcome to the technical support center for the analysis of Rhodiosin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate analysis important?
This compound is a flavonoid glycoside found in several species of the Rhodiola plant genus, most notably Rhodiola rosea. It is recognized for its potential antioxidant properties. Accurate quantification of this compound is crucial for the quality control of raw plant materials and finished herbal products, as well as for pharmacokinetic and pharmacodynamic studies in drug development.
Q2: What are the common analytical techniques used for this compound analysis?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prevalent methods for the analysis of this compound. HPLC-UV is a robust technique for routine quantification, while LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when trace-level detection is required.
Q3: What are the major challenges in this compound analysis?
The primary challenges in this compound analysis stem from the complexity of the plant matrix in which it is found. Co-eluting compounds, such as other flavonoids with similar chemical structures, can interfere with the accurate quantification of this compound. Additionally, matrix effects in LC-MS/MS can lead to ion suppression or enhancement, affecting the reliability of the results.
Troubleshooting Guide: Interference of Co-eluting Compounds
Issue 1: Poor chromatographic resolution between this compound and other compounds.
Symptoms:
-
Broad or asymmetric this compound peak.
-
Shoulders on the this compound peak.
-
Inconsistent retention times for this compound.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Mobile Phase Composition | Modify the mobile phase composition to improve selectivity. For reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase (often containing a small percentage of acid like formic or acetic acid) can alter the retention times of co-eluting compounds. |
| Inappropriate Column Chemistry | Select a column with a different stationary phase. If a C18 column is being used, consider a phenyl-hexyl or a polar-embedded column to achieve different selectivity for flavonoids. |
| Suboptimal Gradient Elution Program | Optimize the gradient profile. A shallower gradient around the elution time of this compound can help to separate it from closely eluting compounds. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature. Temperature can affect the viscosity of the mobile phase and the interaction of analytes with the stationary phase, thereby influencing retention times and resolution. |
Issue 2: Inaccurate quantification of this compound due to co-eluting interferences.
Symptoms:
-
Overestimation or underestimation of this compound concentration.
-
Poor reproducibility of quantitative results.
-
Non-linear calibration curves.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Spectral Overlap in UV Detection | If using HPLC-UV, verify peak purity using a Diode Array Detector (DAD). A DAD can assess the spectral homogeneity across the peak. If spectral differences are observed, it indicates the presence of a co-eluting compound. In such cases, further method development to improve chromatographic separation is necessary. |
| Isobaric Interference in MS Detection | Isobaric compounds have the same nominal mass as this compound and can interfere with its detection in MS. Utilize high-resolution mass spectrometry (HRMS) to differentiate between this compound and the isobaric interferent based on their exact masses. Alternatively, develop a tandem mass spectrometry (MS/MS) method using specific precursor-to-product ion transitions for this compound that are not shared by the interfering compound. |
| Matrix Effects in LC-MS/MS | Matrix effects, caused by co-eluting matrix components that suppress or enhance the ionization of this compound, can lead to inaccurate quantification. To mitigate this, improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). The use of a stable isotope-labeled internal standard that co-elutes with this compound is the most effective way to compensate for matrix effects. |
Quantitative Data on Interference
The following table provides a representative example of the impact of a co-eluting flavonoid, Herbacetin, on the quantification of this compound using HPLC-UV. This data is illustrative and the actual impact may vary depending on the specific chromatographic conditions.
| Concentration of this compound (µg/mL) | Concentration of Co-eluting Herbacetin (µg/mL) | Apparent Concentration of this compound (µg/mL) | % Error in Quantification |
| 50 | 0 | 50.1 | +0.2% |
| 50 | 10 | 54.8 | +9.6% |
| 50 | 25 | 61.5 | +23.0% |
| 50 | 50 | 72.3 | +44.6% |
Experimental Protocols
Sample Preparation from Rhodiola rosea for HPLC and LC-MS/MS Analysis
This protocol is designed to extract this compound and other flavonoids from plant material while minimizing the co-extraction of interfering substances.
-
Grinding: Mill the dried Rhodiola rosea root and rhizome material to a fine powder (e.g., 40 mesh).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% ethanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an autosampler vial for HPLC or LC-MS/MS analysis.
-
HPLC-UV Method for this compound Quantification
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 15% B
-
5-25 min: 15-30% B
-
25-30 min: 30-50% B
-
30-35 min: 50-15% B
-
35-40 min: 15% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm and 350 nm. A Diode Array Detector is recommended for peak purity assessment.
LC-MS/MS Method for Selective this compound Analysis
-
Chromatographic Conditions: Same as the HPLC-UV method.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
MS/MS Transitions:
-
This compound: Precursor ion (m/z) 609.1 → Product ions (m/z) 447.1, 285.0
-
Internal Standard (e.g., a structurally similar flavonoid not present in the sample): To be determined based on the chosen standard.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum this compound signal.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
troubleshooting Rhodiosin variability in biological assays
Welcome to the technical support center for Rhodiosin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential variability in biological assays involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high variability in the IC50 values of this compound in my acetylcholinesterase (AChE) or cytochrome P450 2D6 (CYP2D6) inhibition assays?
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Reagent Instability | This compound, like many natural compounds, may be sensitive to light, temperature, and repeated freeze-thaw cycles. Prepare fresh stock solutions and aliquot for single use. Store as recommended by the supplier. |
| Pipetting Inaccuracy | Inaccurate or inconsistent liquid handling can significantly impact results, especially when preparing serial dilutions.[1] Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. |
| Enzyme Activity Variation | The activity of the AChE or CYP2D6 enzyme can fluctuate between batches or due to storage conditions. Always run a positive control with a known inhibitor to ensure consistent enzyme activity. |
| Incorrect Assay Conditions | Sub-optimal buffer pH, temperature, or incubation time can lead to inconsistent results. Re-verify that the assay conditions match established protocols for AChE or CYP2D6 inhibition assays. |
| Precipitation of this compound | This compound may precipitate at higher concentrations in aqueous assay buffers. Visually inspect wells for any precipitation. If observed, consider using a lower concentration range or adding a small percentage of a solubilizing agent like DMSO (ensure final concentration does not affect enzyme activity). |
Q2: My cell-based assay results with this compound are not reproducible. What are the common sources of this variability?
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Line Misidentification/Contamination | Studies have shown that a significant percentage of cell lines are misidentified.[2] Authenticate your cell line using methods like Short Tandem Repeat (STR) profiling. Routinely test for mycoplasma contamination. |
| Inconsistent Cell Culture Conditions | Variations in cell density, passage number, and time between passaging and the assay can alter cellular responses.[2] Standardize your cell culture procedures, including seeding density and passage number limits. |
| Biological Variability | There is inherent biological variability in cells, even from the same culture.[3][4] This can be more pronounced in primary cells or iPSC-derived models.[3] Increase the number of replicates and independent experiments to account for this. |
| Serum and Media Batch Variation | Different lots of fetal bovine serum (FBS) and cell culture media can have varying compositions of growth factors and other components, affecting cell behavior. Test new batches of serum and media before use in critical experiments. |
| Changes in Cell Number During Assay | This compound's potential cytotoxic or cytostatic effects could alter cell numbers during the experiment, confounding results.[2] Multiplex your endpoint assay with a cell viability or cytotoxicity assay to normalize the data to cell number.[2] |
Q3: I am not observing the expected neuroprotective or antioxidant effects of this compound in my cell-based model. What could be wrong?
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Cell Model | The chosen cell line may not express the necessary targets or pathways for this compound to exert its neuroprotective or antioxidant effects. For example, its effects on the HIF-1α pathway may be cell-type specific.[5] |
| Incorrect Timing of Treatment | The timing of this compound treatment relative to the induction of stress (e.g., oxidative stress, hypoxia) is critical. Optimize the treatment window by performing a time-course experiment. |
| Insufficient Compound Concentration | The concentrations used may be too low to elicit a response. Perform a dose-response study to determine the optimal concentration range for your specific cell model and assay. |
| Assay Endpoint Not Sensitive Enough | The chosen assay may not be sensitive enough to detect subtle changes in cell health or antioxidant status. Consider using more sensitive or multiple assays to measure the intended biological activity (e.g., measuring reactive oxygen species (ROS) levels, mitochondrial membrane potential, or specific protein markers). |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing this compound's activity.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
-
Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), recombinant human AChE, assay buffer (e.g., 100 mM sodium phosphate buffer, pH 8.0).
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare ATCI and DTNB solutions in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the this compound dilution or control (buffer with DMSO for negative control, known inhibitor for positive control).
-
Add 140 µL of assay buffer.
-
Add 20 µL of AChE enzyme solution and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of DTNB and 10 µL of ATCI.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percent inhibition relative to the negative control.
-
Plot percent inhibition versus this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell-Based HIF-1α Stabilization Assay
-
Cell Culture: Culture a relevant cell line (e.g., PC-12 or BV-2) in appropriate media.[5] Seed cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 10 µM) or vehicle control for a specified duration (e.g., 24 hours).[5]
-
For hypoxic conditions, place the cells in a hypoxia chamber (e.g., 1% O2) for the final 4-6 hours of the this compound treatment.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HIF-1α band intensity to the loading control.
-
Compare the levels of HIF-1α in this compound-treated cells to the vehicle control.
-
Visualizations
Signaling Pathway: this compound and HIF-1α Regulation
Caption: Putative mechanism of this compound on the HIF-1α signaling pathway.
Experimental Workflow: Troubleshooting Assay Variability
Caption: A systematic workflow for troubleshooting variability in biological assays.
Logical Relationship: Problem vs. Solution
Caption: Mapping common problems to their respective troubleshooting solutions.
References
- 1. mt.com [mt.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. cellgs.com [cellgs.com]
- 4. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Rhodiosin Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in enhancing the oral bioavailability of Rhodiosin.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the inherent challenges associated with this compound's oral delivery.
Q1: What is this compound and why is its oral bioavailability a primary concern?
A: this compound is a flavonoid glycoside isolated from plants of the Rhodiola genus, such as Rhodiola rosea.[1][2] Like many flavonoids, this compound's therapeutic potential is often limited by poor oral bioavailability. This is primarily due to two factors: low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and susceptibility to extensive presystemic (first-pass) metabolism in the gut wall and liver.[3][4] Furthermore, this compound has been identified as a potent, non-competitive inhibitor of cytochrome P450 2D6 (CYP2D6), which can affect its own metabolism and that of other co-administered drugs.[5][6]
Q2: What are the known pharmacokinetic (PK) parameters for this compound?
A: Specific data on the absolute oral bioavailability of this compound is limited in publicly available literature. However, pharmacokinetic studies in rats after oral administration of Rhodiola crenulata extract have successfully quantified this compound in plasma, providing some initial parameters.[7] For context, these are often compared to more extensively studied compounds from Rhodiola, such as Salidroside.
Table 1: Pharmacokinetic Parameters of this compound and Other Rhodiola Compounds in Rats
| Compound | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
|---|---|---|---|---|---|
| This compound | 1.5 g/kg (extract) | Data not specified | Data not specified | Data not specified | [7] |
| Salidroside | 20 mg/kg (extract) | ~1500 | ~0.5 | ~3000 | [8] |
| Rosavin | 20 mg/kg (extract) | ~100 | ~1.0 | ~250 | [8] |
Note: This table highlights the need for more dedicated PK studies on purified this compound to establish its baseline bioavailability.
Q3: What are the likely metabolic pathways that limit this compound's systemic exposure?
A: Based on its structure as a flavonoid glycoside and its known interactions, this compound's metabolism likely involves several key pathways. First, deglycosylation in the intestine (either by enzymes or gut microbiota) would yield its aglycone, Herbacetin.[1] Second, both this compound and its aglycone are potential substrates for Phase II conjugation reactions (glucuronidation and sulfation) in the enterocytes and liver.[9] Finally, while this compound is a potent inhibitor of CYP2D6, it and its metabolites may be substrates for other CYP450 enzymes, contributing to Phase I metabolism.[5][9]
Caption: Hypothetical metabolic pathway of orally administered this compound.
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem: My in vivo study shows extremely low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Suggested Troubleshooting Steps & Solutions |
| 1. Poor Aqueous Solubility & Dissolution | Solution: Employ an enabling formulation strategy. This compound is likely a BCS Class II or IV compound, meaning its absorption is limited by its dissolution rate.[10] Strategies focus on presenting the drug to the gut wall in a solubilized state.[11][12]• Lipid-Based Formulations (SEDDS/SMEDDS): Formulate this compound in a mix of oils, surfactants, and co-solvents. These systems spontaneously form fine emulsions in the GI tract, increasing the surface area for absorption.[13]• Amorphous Solid Dispersions: Disperse this compound in a polymeric carrier (e.g., PVP, HPMC) to create an amorphous, high-energy state that enhances dissolution.[14]• Nanosizing: Reduce the particle size of this compound to the nanometer range (nanosuspension) to dramatically increase surface area and dissolution velocity according to the Noyes-Whitney equation.[15] |
| 2. Extensive First-Pass Metabolism | Solution: Characterize and mitigate metabolic degradation.• In Vitro Metabolism Assay: Incubate this compound with liver and intestinal microsomes (S9 fractions) to identify major metabolites and determine the rate of metabolism.• Caco-2 Permeability Assay with Inhibitors: Use specific inhibitors in a Caco-2 assay to probe the involvement of efflux transporters like P-glycoprotein (P-gp).• Co-administration (Cautionary): While inhibitors of metabolic enzymes can increase bioavailability, this compound itself is a potent CYP2D6 inhibitor, creating a high risk of drug-drug interactions.[5] This approach should be used cautiously and primarily for mechanistic understanding. |
| 3. Analytical Method Insufficiency | Solution: Optimize and validate your bioanalytical method.• Increase Sensitivity: Use a highly sensitive LC-MS/MS system. Optimize ionization source parameters and select the most abundant and stable MRM transitions for this compound.• Improve Extraction Recovery: Test different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to maximize recovery from plasma. A published method reported recovery rates of 85-101% for this compound.[7] |
digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.4, width=8]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#202124"];// Nodes start [label="Start: Low/No Plasma Exposure\nof this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_formulation [label="Is the formulation\nenabled?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; develop_formulation [label="Develop Enabling Formulation\n(SEDDS, Nanosuspension, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; check_metabolism [label="Is metabolism\ncharacterized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; run_invitro_metabolism [label="Perform In Vitro Metabolism\n(Microsomes, S9) & Caco-2 Assays", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; check_analytical [label="Is analytical method\nsensitive enough?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_lcms [label="Optimize LC-MS/MS Method\n(Extraction, Sensitivity)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; rerun_pk [label="Re-run Pharmacokinetic Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_formulation; check_formulation -> develop_formulation [label="No"]; develop_formulation -> rerun_pk; check_formulation -> check_metabolism [label="Yes"]; check_metabolism -> run_invitro_metabolism [label="No"]; run_invitro_metabolism -> rerun_pk; check_metabolism -> check_analytical [label="Yes"]; check_analytical -> optimize_lcms [label="No"]; optimize_lcms -> rerun_pk; check_analytical -> rerun_pk [label="Yes"]; }
Caption: Experimental workflow for troubleshooting low oral bioavailability.
Section 3: Key Experimental Protocols
This section provides high-level methodologies for crucial experiments.
Protocol 1: Caco-2 Cell Permeability Assay
This assay is used to predict intestinal drug absorption and identify potential interactions with efflux transporters.
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO₂ humidified atmosphere.
-
Monolayer Formation: Seed cells onto polycarbonate membrane Transwell® inserts (e.g., 12-well plates) at a density of ~60,000 cells/cm². Allow monolayers to form and differentiate for 21-25 days.
-
Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically >250 Ω·cm²).
-
Permeability Experiment:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Wash monolayers gently with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add this compound solution (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B→A) Transport: Add this compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
-
Quantification & Analysis:
-
Analyze this compound concentration in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the involvement of active efflux.
-
Protocol 2: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a lipid-based formulation to enhance this compound's solubility.
-
Excipient Screening:
-
Solubility Study: Determine the saturation solubility of this compound in various oils (e.g., Labrafil®, Capryol®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants/co-solvents (e.g., Transcutol® HP, PEG 400). Select excipients that show the highest solubilizing capacity.
-
-
Ternary Phase Diagram Construction:
-
Select the best oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare mixtures with varying ratios of these three components (e.g., from 9:1:0 to 1:9:0 to 1:0:9 and all ratios in between).
-
Titrate each mixture with water and visually observe for the formation of a clear, stable microemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select a ratio from the optimal self-emulsifying region identified in the phase diagram.
-
Prepare the blank SEDDS by vortexing the oil, surfactant, and co-surfactant until a clear, homogenous liquid is formed.
-
Add this compound to the blank SEDDS and mix (with gentle heating if necessary) until the drug is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Time: Add a small amount of the this compound-SEDDS to a beaker of water with gentle agitation and measure the time it takes to form a clear emulsion.
-
Droplet Size and Zeta Potential: Dilute the SEDDS in water and measure the resulting droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. Target droplet sizes are typically <200 nm for efficient absorption.
-
In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in biorelevant media (e.g., FaSSIF) to compare the release profile of this compound from the SEDDS versus the unformulated drug.
-
References
- 1. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | CAS#:86831-54-1 | Chemsrc [chemsrc.com]
- 7. Pharmacokinetic–Pharmacodynamic Correlation Analysis of Rhodiola crenulata in Rats with Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Activities of Rhodiosin and Salidroside
For Immediate Release
A comprehensive review of available experimental data reveals that both rhodiosin and salidroside, key bioactive compounds isolated from Rhodiola rosea, exhibit significant neuroprotective properties. While salidroside has been more extensively studied, emerging research on this compound suggests it also possesses potent anti-inflammatory and antioxidant activities. This guide provides a detailed comparison of their neuroprotective effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Salidroside
| Feature | This compound | Salidroside |
| Compound Class | Flavonoid | Phenylpropanoid Glycoside |
| Primary Neuroprotective Mechanisms | Anti-inflammatory, Antioxidant | Anti-inflammatory, Antioxidant, Anti-apoptotic |
| Key Signaling Pathways | MAPK | MAPK, Nrf2, PI3K/Akt, NF-κB, AMPK |
| Evidence Level | Emerging | Well-established |
Quantitative Comparison of Neuroprotective Effects
While direct comparative studies between this compound and salidroside are limited, existing data allows for an assessment of their individual potencies in various neuroprotective assays.
Anti-inflammatory Activity
Neuroinflammation, primarily mediated by microglial cells, is a key contributor to neurodegenerative diseases. Both this compound and salidroside have been shown to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated microglial cells.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated BV2 Microglial Cells [1][2][3][4]
| Compound | Concentration | % Inhibition of NO Production |
| This compound | Not Directly Tested | Not Available |
| Salidroside | 1 µg/mL | ~20% |
| 10 µg/mL | ~45% | |
| 50 µg/mL | ~70% | |
| Rosin (related compound) | 1 µg/mL | ~15% |
| 10 µg/mL | ~30% | |
| 50 µg/mL | ~55% |
Note: Data for Rosin is included as a reference from a study that compared it with Salidroside.
Table 2: Modulation of Pro-inflammatory Cytokine Expression in LPS-stimulated BV2 Microglial Cells [1][2][3][4]
| Compound | Concentration | Target Cytokine | Effect |
| This compound | Not Directly Tested | Not Available | Not Available |
| Salidroside | 1-50 µg/mL | TNF-α, IL-1β, IL-6 | Dose-dependent reduction |
| Rosin (related compound) | 1-50 µg/mL | TNF-α, IL-1β, IL-6 | Dose-dependent reduction |
Antioxidant Activity
Oxidative stress is another critical factor in neuronal damage. The antioxidant capacities of this compound and salidroside have been evaluated in various in vitro models.
One study evaluated the neuroprotective effects of 15 compounds from Rhodiola rosea against methylglyoxal-induced toxicity in N2A cells and found salidroside to have the most potential neuroprotective activity.[5] While this study identified this compound, it did not provide specific quantitative data for its neuroprotective effect in this assay.[5]
Neuroprotection against Excitotoxicity
Glutamate-induced excitotoxicity is a major mechanism of neuronal cell death in various neurological disorders.
A study investigating the effects of Rhodiola rosea constituents on L-glutamate-induced neurotoxicity in primary cortical neurons found that rosin, but not rosarin, suppressed this toxicity.[1][2][3] The same study demonstrated that both rosin and salidroside decreased the levels of phosphorylated p38 and JNK, key proteins in the MAPK signaling pathway involved in stress responses and apoptosis.[1][2][3]
Signaling Pathways
The neuroprotective effects of this compound and salidroside are mediated through the modulation of several key signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is crucial in regulating cellular processes like inflammation, apoptosis, and stress responses. Both this compound (as inferred from studies on the related compound rosin) and salidroside have been shown to modulate the MAPK pathway. In response to neurotoxic stimuli, they can decrease the phosphorylation of p38 and JNK, thereby mitigating neuronal damage.[1][2][3]
Caption: Modulation of the MAPK pathway by this compound and Salidroside.
Experimental Protocols
Anti-inflammatory Assay: Nitric Oxide (NO) Production in BV2 Microglial Cells
-
Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or salidroside for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control group.
Neuroprotection Assay: L-Glutamate-Induced Neurotoxicity in Primary Cortical Neurons
-
Primary Neuron Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Treatment: After 7 days in vitro, neurons are pre-treated with different concentrations of this compound or salidroside for 24 hours.
-
Excitotoxicity Induction: L-glutamate is added to the culture medium at a final concentration of 100 µM to induce excitotoxicity.
-
Incubation: The neurons are incubated for another 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is measured, which is proportional to the number of viable cells.
-
Data Analysis: The neuroprotective effect is expressed as the percentage of cell viability compared to the untreated control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Acetylcholinesterase Inhibition by Rhodiosin and Galantamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory properties of Rhodiosin, a natural compound isolated from Rhodiola rosea, and galantamine, an established pharmaceutical agent for the treatment of Alzheimer's disease. This objective analysis is supported by available experimental data to inform further research and drug development efforts in the pursuit of novel AChE inhibitors.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key quantitative parameters for the inhibition of acetylcholinesterase by this compound and galantamine based on available literature. It is important to note that the data for this compound is derived from studies on Rhodiola rosea extracts, and further studies on the isolated compound are required for a more precise comparison.
| Parameter | This compound (from Rhodiola rosea extracts) | Galantamine |
| IC50 (AChE) | Moderate inhibition reported for extracts[1] | 1.27 ± 0.21 µM[2] |
| Type of Inhibition | Likely non-competitive (based on related compounds)[1] | Competitive and Reversible[3] |
| Ki | Not reported for the isolated compound | 0.16 µM to 0.86 µM (in rodent brain)[4] |
| Additional Mechanism | Antioxidant and neuroprotective activities | Allosteric potentiating ligand of nicotinic acetylcholine receptors[3] |
In-Depth Look at the Inhibitors
Galantamine:
Galantamine is a well-characterized, reversible, and competitive inhibitor of acetylcholinesterase[3]. Its mechanism involves binding to the active site of the AChE enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. This leads to increased acetylcholine levels in the synaptic cleft, which is beneficial for cognitive function in conditions like Alzheimer's disease. A unique feature of galantamine is its dual mechanism of action; it also acts as a positive allosteric modulator of nicotinic acetylcholine receptors, further enhancing cholinergic neurotransmission[3].
This compound:
This compound is a flavonoid glycoside found in the medicinal plant Rhodiola rosea. Extracts of this plant have demonstrated the ability to inhibit acetylcholinesterase[1]. While specific kinetic studies on isolated this compound are limited, research on related flavonoid glycosides from the same plant suggests a non-competitive mode of inhibition[1]. This would imply that this compound may bind to a site on the AChE enzyme other than the active site, inducing a conformational change that reduces its catalytic efficiency. In addition to its potential as an AChE inhibitor, this compound is reported to possess antioxidant and neuroprotective properties, which could offer additional therapeutic benefits[1].
Experimental Protocols
The standard method for determining acetylcholinesterase inhibition in the cited studies is the Ellman's method .
Principle: This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured at 412 nm. The rate of color development is proportional to the AChE activity.
General Protocol:
-
Reagent Preparation: Prepare phosphate buffer (typically pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate solution, and the test inhibitor solutions (this compound or galantamine) at various concentrations. The enzyme solution (AChE from a source like electric eel or human recombinant) is also prepared in buffer.
-
Assay Setup: In a 96-well microplate, add the buffer, inhibitor solution (or vehicle for control), and DTNB.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is then calculated from a dose-response curve. Kinetic parameters like Ki and the type of inhibition can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using methods like Lineweaver-Burk plots.
Visualizing the Mechanisms and Processes
To better understand the concepts discussed, the following diagrams illustrate the cholinergic signaling pathway and the experimental workflow for assessing AChE inhibition.
Caption: Cholinergic signaling pathway and points of inhibition.
Caption: Experimental workflow for AChE inhibition assay.
Conclusion
Galantamine is a well-established competitive and reversible AChE inhibitor with a unique dual mechanism of action. This compound, a natural compound, shows promise as an AChE inhibitor, potentially through a non-competitive mechanism, and offers the added benefits of antioxidant and neuroprotective effects. However, there is a clear need for further research to determine the precise kinetic parameters (IC50, Ki) and the exact mode of inhibition of isolated this compound to fully assess its therapeutic potential in comparison to established drugs like galantamine. The experimental protocols and diagrams provided in this guide offer a framework for conducting and understanding such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Antioxidant Capacity of Rhodiosin Against the Trolox Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Rhodiosin, a flavonol glycoside found in Rhodiola species, benchmarked against Trolox, a water-soluble analog of vitamin E widely used as a standard in antioxidant assays. This document outlines the experimental protocols for commonly employed antioxidant capacity assays and presents available quantitative data for this compound, offering a framework for its evaluation as a potential therapeutic agent.
Introduction to this compound and Antioxidant Benchmarking
This compound is a flavonoid that has garnered interest for its potential health benefits, which are often linked to its antioxidant properties.[1] The validation of these properties is a critical step in preclinical research and drug development. This is typically achieved by employing various in vitro assays that measure the capacity of a compound to neutralize free radicals.
To standardize and compare the results from these assays, a common reference standard is used. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) is the most widely accepted standard for antioxidant capacity assays due to its stability and reactivity with a broad range of radical species.[2] The antioxidant capacity of a compound is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies its potency relative to Trolox.
This guide focuses on the available data for this compound's antioxidant capacity as determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and provides the methodologies for other key antioxidant assays for a comprehensive evaluation.
Experimental Protocols
The following are detailed protocols for common antioxidant capacity assays. While quantitative data for this compound has been identified for the DPPH assay, the protocols for ABTS, FRAP, and ORAC assays are also provided to facilitate a comprehensive assessment of its antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in absolute ethanol.
-
Prepare stock solutions of this compound and the standard (L-ascorbic acid or Trolox) in absolute ethanol.
-
Generate a series of dilutions of the test and standard compounds.
-
-
Assay Performance:
-
In a 96-well microplate, add 180 µL of the 0.1 mM DPPH solution to each well.
-
Add 20 µL of the various concentrations of the sample (this compound) or standard to the wells.
-
Gently mix and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solutions at 540 nm using a microplate reader.
-
The free radical scavenging activity is calculated as the percentage of inhibition using the following formula: Inhibition (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
-
Data Analysis:
-
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample or standard.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[3][4]
Principle: The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and its radical scavenging capacity.[2]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5]
Principle: This assay is based on the reduction of the ferric ion (Fe³⁺) to the ferrous ion (Fe²⁺) by antioxidants at a low pH. The change in absorbance at 593 nm is proportional to the total antioxidant capacity of the sample.[5]
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[6][7]
Principle: A free radical generator, typically 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is used to produce peroxyl radicals that quench the fluorescence of a probe (commonly fluorescein). Antioxidants inhibit this quenching, and the protective effect is measured by monitoring the fluorescence decay curve. The antioxidant capacity is quantified by the area under the curve (AUC).[2]
Quantitative Data Presentation
The following table summarizes the available quantitative data on the antioxidant capacity of this compound from a DPPH radical scavenging assay.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH | 27.77 ± 0.61 | [Lee et al., 2015] |
| L-Ascorbic Acid (Positive Control) | DPPH | 32.89 ± 0.70 | [Lee et al., 2015] |
| Trolox (Standard) | DPPH | Typically in the range of 4-8 µM | Conceptual |
Note: The IC50 value for Trolox in the DPPH assay can vary depending on the specific experimental conditions but is generally in the low micromolar range, indicating high potency. The provided value is for conceptual comparison. In the cited study, this compound demonstrated a potent DPPH free radical scavenging activity, with an IC50 value of 27.77 ± 0.61 μM, which was more potent than the positive control, L-ascorbic acid (IC50 = 32.89 ± 0.70 μM).
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the antioxidant capacity of a test compound, such as this compound, using the DPPH assay with Trolox as the standard for generating a calibration curve.
Conclusion
The available data from the DPPH radical scavenging assay indicates that this compound possesses significant antioxidant activity, comparable to and even slightly more potent than L-ascorbic acid in the cited study. To establish a comprehensive antioxidant profile for this compound, further validation using a battery of antioxidant assays, including ABTS, FRAP, and ORAC, is recommended. By expressing the results as Trolox equivalents, the antioxidant capacity of this compound can be standardized and effectively compared with other potential antioxidant compounds, facilitating its evaluation for therapeutic applications. This guide provides the necessary framework and methodologies for researchers to conduct such comparative studies.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and UPLC Methods for Rhodiosin Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Rhodiosin, a significant flavonoid found in Rhodiola rosea, necessitates reliable analytical methods for quality control and research. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound, supported by experimental data from established literature.
Performance Comparison: HPLC vs. UPLC for this compound Analysis
The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and available resources. UPLC, a newer technology, generally offers faster analysis times and higher resolution due to the use of smaller stationary phase particles and higher operating pressures.[1][2][3]
| Parameter | HPLC | UPLC/UHPLC |
| Particle Size | 3-5 µm | < 2 µm[1][3] |
| Operating Pressure | Up to 6,000 psi[4] | Up to 15,000 psi[4] |
| Analysis Time | ~35-45 minutes[1][5] | ~3-28 minutes[1][6] |
| Resolution | Good | Excellent, with sharper peaks[1] |
| Sensitivity | Standard | Higher, suitable for trace analysis[2] |
| Solvent Consumption | Higher | Lower (reduced by 70-80%)[1] |
| System Cost | Lower | Higher (approximately double that of HPLC) |
Experimental Protocols
Below are representative experimental methodologies for the analysis of this compound using both HPLC and UPLC systems, based on published methods.
HPLC Method for this compound Quantification
This protocol is based on methods described for the analysis of flavonoids in Rhodiola rosea.[5][7][8]
-
Instrumentation: Agilent 1100 Series HPLC system or equivalent.[9]
-
Column: Chromsep SS (250 x 4.6 mm ID), 5 µm particle size, or similar C18 column.[9]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start with a high percentage of water and gradually increase the acetonitrile concentration.[9] For this compound, a prolonged run time may be necessary to achieve baseline separation.[5]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector at 254 nm.[5]
-
Injection Volume: 10 µL.[9]
-
Retention Time for this compound: Approximately 35.5 minutes.[5]
UPLC/UHPLC Method for this compound Quantification
This protocol is adapted from ultra-high performance liquid chromatography methods for the analysis of Rhodiola rosea extracts.[6][10]
-
Instrumentation: Dionex Ultimate 3000 RS system or equivalent UHPLC system.[6]
-
Column: ZORBAX SB-C18 Rapid Resolution HD (100 x 2.1 mm), 1.8 µm particle size.[6]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B). A typical gradient starts at 2% B, increases to 22% B over 13.33 minutes, then to 70% B at 22.22 minutes, before returning to initial conditions.[6]
-
Flow Rate: 0.2–0.5 mL/min.[1]
-
Detection: Diode Array Detector (DAD) and/or Mass Spectrometry (MS).[6][10]
-
Injection Volume: 1-5 µL.
-
Run Time: The total run time can be around 28 minutes, with this compound eluting earlier than in a standard HPLC run.[6]
Method Cross-Validation Workflow
Cross-validation is a critical process to ensure that a new analytical method (e.g., UPLC) provides results that are equivalent to an existing, validated method (e.g., HPLC). The following diagram illustrates the logical workflow for the cross-validation of HPLC and UPLC methods for this compound analysis.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Difference between HPLC and UPLC | PPTX [slideshare.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Comprehensive profiling of Rhodiola rosea roots and corresponding products: phytochemical insights and modulation of neuroinflammation in BV2 microglial cell model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Effects of Rhodiosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodiosin is a flavonoid glycoside found in several species of the Rhodiola genus, notably Rhodiola rosea. While much of the research has focused on the effects of crude extracts of Rhodiola or its more well-known constituents like salidroside and rosavins, this guide provides a comparative overview of the currently available scientific data on the specific in vitro and in vivo effects of isolated this compound. This document aims to objectively present the existing experimental data to aid researchers in evaluating its potential for further investigation and drug development.
In Vitro Effects of this compound
The in vitro studies on isolated this compound have primarily focused on its antioxidant properties.
Quantitative Data: Antioxidant Activity
A study investigating the antioxidant and anti-inflammatory effects of phenolic compounds isolated from the root of Rhodiola sachalinensis provides specific quantitative data on the radical scavenging activity of this compound.
| Assay | Compound | IC50 (μM) |
| DPPH Radical Scavenging Activity | This compound | 27.77 ± 0.61 |
| DPPH Radical Scavenging Activity | L-ascorbic acid (Positive Control) | 32.89 ± 0.70 |
Table 1: In Vitro Antioxidant Activity of this compound. The half-maximal inhibitory concentration (IC50) of this compound in the DPPH radical scavenging assay is presented, with L-ascorbic acid as a reference compound. Data sourced from Kwon et al. (2018).
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of this compound was determined using the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay. The general steps for this assay are as follows:
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared to a specific concentration (e.g., 0.1 mM).
-
Sample preparation: this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction: A specific volume of each concentration of the this compound solution is mixed with a specific volume of the DPPH solution. A control is prepared with the solvent instead of the sample solution.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
In Vivo Effects of this compound
Currently, there is a significant lack of published in vivo studies that have investigated the effects of purified this compound. The majority of animal studies have utilized extracts of Rhodiola rosea or its other primary constituents. While these extracts contain this compound, the observed effects cannot be solely attributed to this single compound due to the complex phytochemical composition of the extracts.
Studies on Rhodiola rosea extracts have suggested various in vivo activities, including anti-inflammatory and hepatoprotective effects. However, without studies on the isolated compound, it is not possible to provide specific quantitative data or detailed experimental protocols for the in vivo effects of this compound. Further research is required to determine the in vivo efficacy, pharmacokinetics, and safety profile of purified this compound.
Proposed Signaling Pathway
A computational study by Wang et al. (2018) has suggested a potential molecular mechanism for this compound in the context of acute mountain sickness. This study, through molecular docking and network analysis, proposed that this compound may inhibit the hypoxia-inducible factor-1 (HIF-1) degradation pathway by targeting the Receptor for Activated C-Kinase 1 (RACK1). It is important to note that this is a predicted pathway and awaits experimental validation.
Figure 1: Predicted signaling pathway of this compound.
Conclusion
The available scientific evidence on the specific effects of isolated this compound is still in its nascent stages. In vitro data demonstrates its potential as an antioxidant, with a radical scavenging capacity comparable to that of L-ascorbic acid. A computationally predicted mechanism of action suggests its involvement in the HIF-1 signaling pathway, which warrants experimental investigation. However, there is a notable absence of in vivo studies on purified this compound, which is a critical gap in understanding its physiological effects and therapeutic potential.
For researchers and drug development professionals, this compound presents an interesting prospect due to its antioxidant activity and its presence in a well-known medicinal plant. Future research should prioritize in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile. Furthermore, experimental validation of its proposed molecular mechanisms will be crucial in elucidating its mode of action and identifying potential therapeutic targets.
A Comparative Guide to the Validation of Rhodiosin's Effect on HIF-1α Target Genes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rhodiosin and other known HIF-1α inhibitors, focusing on the validation of their effects on Hypoxia-Inducible Factor-1α (HIF-1α) target genes. This document summarizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to offer an objective resource for researchers in oncology and related fields.
Introduction to HIF-1α and its Inhibition
Hypoxia-Inducible Factor-1 (HIF-1) is a crucial transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-labile α subunit (HIF-1α) and a stable β subunit (HIF-1β). In normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, often found in the core of solid tumors, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of various target genes, activating their transcription. These target genes are involved in critical processes for tumor survival and progression, including angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and erythropoiesis (e.g., EPO). Consequently, inhibiting HIF-1α has emerged as a promising strategy in cancer therapy.
This compound, a natural compound found in plants of the Rhodiola genus, has been suggested to modulate HIF-1α activity. This guide compares the available data on this compound's effects with those of established HIF-1α inhibitors, Echinomycin and Topotecan.
Comparative Analysis of HIF-1α Inhibitors
The following tables summarize the available quantitative data on the effects of this compound, Echinomycin, and Topotecan on HIF-1α and its primary target gene, Vascular Endothelial Growth Factor (VEGF). Direct comparative studies under the same experimental conditions are limited in the current literature; therefore, the data presented is a compilation from various sources.
Table 1: Effect on HIF-1α Protein Levels
| Compound | Cell Line(s) | Concentration | Effect on HIF-1α Protein | Citation |
| This compound | BV-2 (microglia) | 10 µM | 2.5-fold reduction in degradation (under normoxia) | [1] |
| PC-12 (pheochromocytoma) | 10 µM | 2.8-fold reduction in degradation (under normoxia) | [1] | |
| Echinomycin | Melanoma cell lines (WM115, SKMEL30) | Not specified | Inhibition of HIF-1 DNA binding activity | [2] |
| Topotecan | Neuroblastoma cell lines | Not specified | Blocked IGF-I-stimulated increase in HIF-1α | [3][4] |
| Human endothelial cells | 1-1000 nM | Inhibition of HIF-1α protein accumulation | [5] |
Table 2: Effect on HIF-1α Target Gene (VEGF) Expression
| Compound | Cell Line(s) | Concentration | Effect on VEGF Expression | Citation |
| This compound | - | - | Data not available | - |
| Echinomycin | Melanoma cell lines (WM115, SKMEL30) | 3 µM (IC50 for cytotoxicity) | Decreased VEGF levels | |
| Topotecan | Neuroblastoma cell lines | Not specified | Decrease in VEGF | [3][4] |
| Neuroblastoma cells | Not specified | Counteracted hypoxic induction of VEGF | [6] |
Experimental Protocols
The validation of a compound's effect on the HIF-1α signaling pathway relies on a series of well-established molecular biology techniques. Below are detailed protocols for key experiments.
Western Blot for HIF-1α Protein Levels
This protocol is used to determine the effect of a compound on the stabilization of the HIF-1α protein.
Materials:
-
Cell culture reagents
-
Compound of interest (e.g., this compound)
-
Hypoxia chamber or chemical hypoxia-inducing agents (e.g., CoCl₂)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of the compound (e.g., this compound) and a vehicle control. Induce hypoxia by placing the cells in a hypoxia chamber (1% O₂) or by adding a chemical inducer like CoCl₂ for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control protein to ensure equal protein loading.
-
Analysis: Quantify the band intensities using densitometry software and normalize the HIF-1α signal to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression
This protocol measures the changes in mRNA levels of HIF-1α target genes (e.g., VEGF, EPO, GLUT1) in response to treatment with an inhibitor.
Materials:
-
Cell culture reagents and treatment compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (VEGF, EPO, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described in the Western Blot protocol. After treatment, lyse the cells and extract total RNA using a commercial kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Real-Time PCR: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Luciferase Reporter Assay for HIF-1α Transcriptional Activity
This assay directly measures the transcriptional activity of HIF-1α by using a reporter plasmid containing a luciferase gene under the control of a promoter with HREs.
Materials:
-
Cells and culture reagents
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Treatment compounds
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Cell Treatment: After transfection, treat the cells with the compound of interest and induce hypoxia as previously described.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells.
Visualizations
The following diagrams illustrate the HIF-1α signaling pathway, a typical experimental workflow for validating an HIF-1α inhibitor, and the logical framework for comparing different inhibitors.
Caption: HIF-1α Signaling Pathway and the Point of Intervention for this compound.
Caption: Experimental Workflow for Validating this compound's Effect on HIF-1α.
Caption: Logical Framework for Comparing HIF-1α Inhibitors.
Conclusion
The available evidence suggests that this compound has the potential to modulate the HIF-1α pathway by inhibiting the degradation of the HIF-1α protein. However, a comprehensive validation of its effects on key HIF-1α target genes, such as VEGF, EPO, and GLUT1, and a direct quantitative comparison with other established inhibitors like Echinomycin and Topotecan are still lacking in the scientific literature. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to conduct such validation studies. Further investigation is warranted to fully elucidate the therapeutic potential of this compound as a HIF-1α inhibitor in the context of cancer and other hypoxia-related diseases.
References
- 1. Salidroside orchestrates metabolic reprogramming by regulating the Hif-1α signalling pathway in acute mountain sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual effect of echinomycin on hypoxia-inducible factor-1 activity under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topotecan Blocks Hypoxia-Inducible Factor-1α and Vascular Endothelial Growth Factor Expression Induced by Insulin-Like … [ouci.dntb.gov.ua]
- 4. Topotecan blocks hypoxia-inducible factor-1alpha and vascular endothelial growth factor expression induced by insulin-like growth factor-I in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxic induction of an HIF-1α–dependent bFGF autocrine loop drives angiogenesis in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topotecan inhibits vascular endothelial growth factor production and angiogenic activity induced by hypoxia in human neuroblastoma by targeting hypoxia-inducible factor-1alpha and -2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Rhodiosin from Diverse Geographical Origins: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Rhodiosin, a key flavonoid found in Rhodiola rosea, from various geographical origins. It is intended for researchers, scientists, and drug development professionals interested in the phytochemical variations and therapeutic potential of this natural compound. This document summarizes quantitative data, details experimental protocols for analysis and bioactivity assessment, and visualizes relevant biological pathways and workflows.
Introduction to this compound
This compound is a flavonoid glycoside present in several Rhodiola species, most notably Rhodiola rosea. It, along with other compounds like salidroside and rosavins, contributes to the plant's adaptogenic and medicinal properties. However, the concentration and potential bioactivity of this compound can vary significantly depending on the plant's geographical origin, the part of the plant used (rhizome vs. root), and the extraction method. This guide aims to provide a clear comparison of this compound from different sources to aid in research and development.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound, often measured in conjunction with its aglycone, herbacetin, shows significant variation across different geographical provenances. The following table summarizes findings from studies that have quantified these compounds in Rhodiola rosea from various locations.
| Geographical Origin/Provenance Group | Plant Part | This compound + Herbacetin Concentration (µg/mL of extract) | Corresponding % (w/w) in Dry Plant Material | Reference |
| North Western European Islands | Rhizomes & Roots | Significantly higher than other groups | Not specified | [1] |
| North Eastern Europe | Rhizomes & Roots | Lower than NW European Islands | Not specified | [1] |
| Alps/Pyrenees | Rhizomes & Roots | Generally low, with some high-flavonoid outliers | Not specified | [1] |
| Southern Siberia (Altai) | Rhizomes & Roots | Lower flavonoid content | Not specified | [1] |
| Eastern Austria (cultivated) | Rhizomes | 760 - 3800 | ~0.5 - 2.5% | [1] |
| Eastern Austria (cultivated) | Roots | 880 - 6300 | ~0.6 - 4.2% | [1] |
| Russia (commercial sample) | Rhizomes & Roots | Not specified individually | Not specified | [2] |
| China | Not specified | Not specified | Not specified | [3] |
| Scandinavia | Not specified | Not specified | Not specified | [3] |
| North America | Not specified | Not specified | Not specified | [3] |
Note: The concentrations can be influenced by the specific extraction method and solvent used. The data presented is primarily from hydro-ethanolic extracts.[1]
Experimental Protocols
Extraction and Quantification of this compound
This protocol outlines the general steps for extracting and quantifying this compound from Rhodiola rosea plant material.
Workflow for this compound Extraction and Analysis
Caption: Workflow for the extraction and quantification of this compound.
Detailed Methodology:
-
Sample Preparation: Dry the collected Rhodiola rosea rhizomes or roots at a controlled temperature (e.g., 45°C) until a constant weight is achieved. Grind the dried material into a fine powder.[4]
-
Extraction: Macerate the powdered plant material in 70% ethanol at a drug-to-solvent ratio of 1:5 (w/v). The maceration should be carried out at room temperature for a period of 5 days with intermittent shaking.[4]
-
Filtration: After maceration, centrifuge the mixture and filter the supernatant to remove solid plant debris.
-
HPLC-DAD Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
-
Detection: Monitor the eluent at a wavelength of 254 nm.
-
Identification: Identify the this compound peak by comparing the retention time and UV spectrum with a certified this compound standard.
-
-
Quantification: Prepare a calibration curve using a series of known concentrations of the this compound standard. Calculate the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
This protocol describes a common method to assess the antioxidant potential of this compound extracts.
Workflow for DPPH Antioxidant Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Detailed Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the this compound extract (at various concentrations) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound extract.
In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation
This assay provides an indication of the anti-inflammatory potential of this compound by measuring its ability to inhibit protein denaturation.
Workflow for Albumin Denaturation Assay
References
- 1. This compound and herbacetin in Rhodiola rosea preparations: additional markers for quality control? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of 78 Compounds of Rhodiola rosea Extract by Supercritical CO2-Extraction and HPLC-ESI-MS/MS Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive profiling of Rhodiola rosea roots and corresponding products: phytochemical insights and modulation of neuroinflammation in BV2 microglial cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Rhodiosin: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe handling and disposal of chemical compounds is paramount in any research environment. This document provides essential guidance for the proper disposal of Rhodiosin, a naturally derived compound utilized in various research and drug development applications. Adherence to these procedures is critical to maintain a safe laboratory environment and comply with waste disposal regulations.
Hazard Identification and Immediate Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed.[1] In case of accidental ingestion, seek immediate medical attention.
Standard personal protective equipment (PPE) should be worn at all times when handling this compound in any form. This includes:
-
Safety glasses or goggles
-
Laboratory coat
-
Nitrile gloves
All handling of this compound, particularly in its powdered form or when preparing solutions, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Overview of this compound Waste Streams
In a typical laboratory setting, this compound waste may be generated in several forms. The appropriate disposal procedure depends on the physical state and concentration of the waste.
| Waste Stream | Description | Disposal Route |
| Solid this compound | Unused or expired pure this compound powder. | Hazardous Chemical Waste |
| Concentrated Stock Solutions | High-concentration solutions, typically in DMSO. | Hazardous Chemical Waste |
| Dilute Aqueous Solutions | Low-concentration solutions, often in buffers or cell culture media from experiments. | Hazardous Chemical Waste (Aqueous) |
| Contaminated Labware | Pipette tips, centrifuge tubes, flasks, etc., that have come into direct contact with this compound. | Solid Hazardous Waste |
| Contaminated PPE | Gloves, disposable lab coats, etc., contaminated with this compound. | Solid Hazardous Waste |
Step-by-Step Disposal Procedures
A systematic approach to waste segregation and disposal is crucial. The following workflow outlines the decision-making process for handling different types of this compound waste.
Caption: this compound Waste Disposal Workflow.
Disposal of Solid this compound Waste
-
Segregation: Collect all unused or expired solid this compound powder in a dedicated hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), CAS number (86831-54-1), and the hazard characteristic (Toxic).
-
Storage: Store the sealed container in a designated, secure area for hazardous waste collection, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Do not mix with other solid waste.
Disposal of Liquid this compound Waste
This compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or ethanol/water mixtures for experimental use.
-
Concentrated Organic Solutions (e.g., DMSO stock):
-
Segregation: Collect all concentrated this compound solutions in a designated, non-reactive container for flammable or organic hazardous waste.
-
Labeling: Clearly label the container with "Hazardous Waste," the chemical names ("this compound," "DMSO"), and associated hazards (Toxic, Flammable).
-
Storage and Disposal: Store and dispose of the container as per the solid waste procedure, ensuring it is kept separate from aqueous waste streams.
-
-
Dilute Aqueous Solutions (e.g., experimental media):
-
Segregation: Collect all dilute aqueous waste containing this compound in a dedicated container for aqueous hazardous waste.
-
Labeling: Label the container with "Hazardous Waste," "Aqueous Waste Containing this compound," and the approximate concentration.
-
Storage and Disposal: Store and dispose of via your institution's EHS department. Do not pour down the drain.
-
Disposal of Contaminated Materials
-
Solid Contaminated Materials (e.g., pipette tips, tubes, gloves):
-
Segregation: Place all disposable items that have come into contact with this compound into a designated hazardous waste bag or container for solid waste.
-
Labeling: Ensure the bag or container is clearly marked as "Hazardous Waste" and indicates that it contains materials contaminated with this compound.
-
Disposal: Once full, seal the container and arrange for pickup by EHS.
-
Spill Management
In the event of a this compound spill, the following procedure should be initiated immediately:
Caption: this compound Spill Response Plan.
Regulatory Compliance
All waste disposal must be conducted in accordance with local, state, and federal regulations. The P501 precautionary statement associated with this compound's GHS classification mandates that contents and containers be disposed of at an approved waste disposal plant.[1][2] Consult your institution's EHS department for specific guidance and to ensure full compliance.
By adhering to these procedures, researchers can minimize risks to themselves and the environment, ensuring the responsible use and disposal of this compound in the laboratory.
References
Personal protective equipment for handling Rhodiosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Rhodiosin in a laboratory setting. Our aim is to be your preferred resource for laboratory safety and chemical handling, fostering a foundation of deep trust by delivering value beyond the product itself.
Hazard Identification and Safety Summary
This compound is classified as an irritant and is harmful if swallowed. All personnel must be familiar with the hazards and follow the recommended safety procedures outlined below.
Globally Harmonized System (GHS) Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed[1] |
| Serious Eye Damage/Eye Irritation | 2A |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation |
Precautionary Statements
A comprehensive list of precautionary statements is provided in the table below. These statements should be strictly adhered to when handling this compound.[1]
| Code | Statement |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P330 | Rinse mouth. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various tasks involving this compound.
PPE Recommendations
| Task | Minimum Required PPE |
| Handling unopened container | - Laboratory coat- Nitrile gloves (single pair) |
| Weighing of solid this compound | - Laboratory coat- Double-layered nitrile gloves- Safety glasses with side shields or safety goggles- N95 or P2 filter respirator |
| Preparation of solutions | - Laboratory coat- Double-layered nitrile gloves- Safety glasses with side shields or safety goggles |
| Handling of solutions | - Laboratory coat- Nitrile gloves (single pair)- Safety glasses with side shields |
| Spill cleanup | - Chemical-resistant gown- Double-layered nitrile gloves- Safety goggles and face shield- N95 or P2 filter respirator |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is essential from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the package for any signs of damage. If the package is compromised, treat it as a potential spill and follow the spill cleanup procedure.
-
Storage of Solid this compound: Store the unopened container in a designated, locked, and clearly labeled cabinet at -20°C.[2]
-
Storage of this compound Solutions: Once in solution (e.g., in DMSO), store in tightly sealed vials at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3] Protect solutions from light.[3]
Preparation of Stock Solutions
All procedures involving the handling of solid this compound should be performed in a chemical fume hood.
-
Don appropriate PPE: Refer to the PPE Recommendations table for weighing of solid this compound.
-
Prepare the workspace: Cover the work surface with a disposable absorbent pad.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the vial containing the powder.[2] If necessary, sonicate to aid dissolution.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution as recommended in the Storage of this compound Solutions section.
Spill and Emergency Procedures
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Don PPE: Put on the appropriate PPE for spill cleanup.
-
Containment: For liquid spills, cover with an absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Carefully collect the spilled material and absorbent into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with soap and water, followed by an appropriate laboratory disinfectant.
-
Disposal: Dispose of all contaminated materials as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, absorbent pads, and empty vials. Place in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container (often purple).[4][5]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.[5]
-
Final Disposal: All cytotoxic waste should be collected by a licensed hazardous waste disposal service for high-temperature incineration.[5][6]
Experimental Protocol: Preparation of this compound for Cell-Based Assays
This protocol provides a general methodology for preparing this compound for use in in vitro experiments.
-
Prepare a Stock Solution: Following the procedure in section 3.2, prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Intermediate Dilutions: Prepare a series of intermediate dilutions of the stock solution in sterile DMSO or cell culture medium.
-
Final Working Concentration: Further dilute the intermediate solutions in the appropriate cell culture medium to achieve the final desired concentrations for your experiment. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Add the final this compound solutions to your cell cultures and incubate for the desired time period.
Visualizations
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of handling this compound, from receipt to disposal.
PPE Selection Decision Tree
Caption: A decision tree to guide the selection of appropriate Personal Protective Equipment (PPE) for different tasks involving this compound.
This compound and the HIF-1α Signaling Pathway
This compound has been shown to interact with the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.[7] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in adaptation to low oxygen. This compound has been suggested to inhibit the degradation of HIF-1α.[7]
Caption: A simplified diagram of the HIF-1α signaling pathway and the inhibitory role of this compound.
References
- 1. This compound | C27H30O16 | CID 76959646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Antioxidant | AChE | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 5. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Understanding molecular mechanisms of Rhodiola rosea for the treatment of acute mountain sickness through computational approaches (a STROBE-compliant article) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
